N-(2-Ethoxyethyl)-2-nitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
95893-88-2 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-8-7-11-9-5-3-4-6-10(9)12(13)14/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
GXVMJWFIOFNZLW-UHFFFAOYSA-N |
SMILES |
CCOCCNC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCOCCNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline (CAS 95893-88-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Ethoxyethyl)-2-nitroaniline is an aromatic organic compound featuring a 2-nitroaniline core substituted with an ethoxyethyl group on the amine. While specific research on this compound is limited, its structural motifs—a nitro-aromatic system and a secondary amine—make it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The nitro group can serve as a precursor to an amino group, enabling the construction of various heterocyclic systems, while the ethoxyethyl chain can influence solubility and pharmacokinetic properties. This guide provides a comprehensive overview of its known and predicted properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₄N₂O₃ | Calculated |
| Molecular Weight | 210.23 g/mol | Calculated |
| Melting Point | 70 - 73 °C[1] | Experimental |
| Boiling Point | 284 °C[1] | Experimental |
| Appearance | Orange solid (predicted) | Based on 2-nitroaniline analogs |
| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone (predicted). | General solubility of similar organic compounds |
| logP (Octanol/Water Partition Coefficient) | 1.85[1] | Experimental |
Synthesis
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the reaction of a halo-nitroaromatic compound with an amine. In this case, 2-chloronitrobenzene is reacted with 2-ethoxyethanamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for the N-alkylation of nitroanilines.
Materials:
-
2-Chloronitrobenzene (1.0 eq)
-
2-Ethoxyethanamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronitrobenzene (1.0 eq), 2-ethoxyethanamine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a suitable volume of dimethylformamide (DMF) to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Ar-H (ortho to NO₂) |
| ~7.4 | t | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~6.7 | t | 1H | Ar-H |
| ~3.7 | t | 2H | -NH-CH₂ -CH₂-O- |
| ~3.6 | q | 2H | -O-CH₂ -CH₃ |
| ~3.5 | t | 2H | -CH₂-O-CH₂- |
| ~1.2 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~146 | Ar-C (C-NH) |
| ~136 | Ar-C (C-NO₂) |
| ~133 | Ar-CH |
| ~126 | Ar-CH |
| ~115 | Ar-CH |
| ~114 | Ar-CH |
| ~69 | -O-C H₂-CH₃ |
| ~66 | -NH-CH₂-C H₂-O- |
| ~43 | -NH-C H₂-CH₂-O- |
| ~15 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1620 | N-H bend |
| ~1580, 1470 | Aromatic C=C stretch |
| ~1520 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| ~1250 | C-N stretch |
| ~1120 | C-O-C stretch |
Mass Spectrometry (Predicted)
| m/z | Assignment |
| 210 | [M]⁺ (Molecular ion) |
| 193 | [M - OH]⁺ |
| 180 | [M - CH₂O]⁺ |
| 164 | [M - NO₂]⁺ |
| 136 | [M - C₂H₅O-CH₂CH₂]⁺ |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three main functional groups: the nitro group, the secondary amine, and the aromatic ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as H₂/Pd-C, Sn/HCl, or Na₂S₂O₄. This transformation is fundamental in the synthesis of ortho-phenylenediamines, which are key precursors to a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines.
-
Reactions of the Secondary Amine: The secondary amine can undergo N-alkylation, N-acylation, and other standard amine reactions. The lone pair on the nitrogen is delocalized into the aromatic ring, making it less basic and nucleophilic than an aliphatic amine.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The overall effect on electrophilic aromatic substitution will be a complex interplay of these competing influences.
Application in the Synthesis of Benzimidazole Derivatives
A significant potential application of this compound is in the synthesis of substituted benzimidazoles. Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis would involve the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative.
Caption: Proposed pathway for the synthesis of benzimidazoles.
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Conclusion
This compound, while not extensively studied, represents a promising building block for organic synthesis. Its combination of a reactive nitro group and a modifiable secondary amine side chain offers a versatile platform for the creation of more complex molecules, particularly heterocyclic systems of medicinal interest. The proposed synthetic route and predicted properties in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their work. Further experimental validation of its properties and reactivity is warranted to fully unlock its synthetic utility.
References
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Ethoxyethyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Ethoxyethyl)-2-nitroaniline, with the CAS Number 95893-88-2, is an aromatic amine derivative.[1][2][3][4] As a substituted nitroaniline, its physicochemical properties are of interest in various chemical synthesis applications, potentially serving as an intermediate in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. Understanding these properties is crucial for predicting its behavior in chemical reactions, designing purification processes, and assessing its potential biological and environmental interactions. This guide provides a summary of the available physicochemical data for this compound and outlines standard experimental protocols for their determination.
Physicochemical Data Summary
Quantitative data for this compound is limited, with most available information being predicted values. The following table summarizes the known and predicted physicochemical properties.
| Property | Value | Data Type | Source |
| Molecular Formula | C10H14N2O3 | --- | [1] |
| Molecular Weight | 210.23 g/mol | --- | [1] |
| Boiling Point | 144-144.5 °C at 1 Torr | Experimental | [1] |
| Density | 1.190 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 0.25 ± 0.50 | Predicted | [1][3] |
| Melting Point | Not available | --- | |
| Solubility | Not available | --- | |
| LogP | Not available | --- |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.[5][6][7][8]
Method: Capillary Method using a Melting Point Apparatus or Thiele Tube [5][6]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[7][9]
-
Apparatus Setup:
-
Melting Point Apparatus: The capillary tube is placed in the heating block of the apparatus, adjacent to a thermometer.[5]
-
Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, and the assembly is immersed in a high-boiling point oil (e.g., paraffin or silicone oil) in a Thiele tube.[6]
-
-
Heating: The sample is heated slowly, at a rate of 1-2°C per minute, especially near the expected melting point.[6]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[5] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11][12]
Method: Micro Boiling Point Determination using a Thiele Tube
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[13]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in an oil bath within a Thiele tube or a similar heating apparatus.[12][13][14]
-
Heating: The apparatus is heated gently.[10] As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Observation: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[12]
Solubility Determination
The solubility of amines is influenced by their molecular weight and the potential for hydrogen bonding.[15] Low molecular weight amines are generally soluble in water, while larger molecules are more soluble in organic solvents.[15]
Method: Qualitative Solubility Test
-
Water Solubility: Add a small amount of the compound (approx. 10-20 mg) to 1 mL of deionized water in a test tube. Agitate the mixture and observe if the compound dissolves.
-
Organic Solvent Solubility: Repeat the process with various organic solvents such as ethanol, diethyl ether, and dichloromethane.[15]
-
Acid Solubility: For water-insoluble amines, add a small amount of the compound to 1 mL of 5% hydrochloric acid.[15] Dissolution indicates the formation of a water-soluble ammonium salt, which is characteristic of basic amines.[15]
pKa Determination
The pKa is a measure of the basicity of the amine. For aromatic amines, this can be determined using potentiometric titration or spectrophotometry.
Method: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the amine is dissolved in a suitable solvent, often a mixed solvent system like ethanol-water for compounds with low water solubility.[16][17]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological and environmental systems.[18]
Method: Shake-Flask Method [19]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[20]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.[19]
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[19][20]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[18]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of an organic compound like this compound.
References
- 1. (2-ETHOXY-ETHYL)-(2-NITRO-PHENYL)-AMINE CAS#: 95893-88-2 [m.chemicalbook.com]
- 2. CAS No.95893-88-2 | this compound | chem960.com [m.chem960.com]
- 3. (2-ETHOXY-ETHYL)-(2-NITRO-PHENYL)-AMINE | 95893-88-2 [chemicalbook.com]
- 4. N-(2-乙氧基乙基)-2-硝基苯胺 | this compound | 95893-88-2 - 乐研试剂 [leyan.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. byjus.com [byjus.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. moorparkcollege.edu [moorparkcollege.edu]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
- 18. acdlabs.com [acdlabs.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. agilent.com [agilent.com]
An In-Depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-(2-Ethoxyethyl)-2-nitroaniline, a compound of interest in synthetic chemistry and potentially in drug discovery as a building block for more complex molecules.
Core Molecular Data
This compound is an aromatic compound characterized by a nitro group ortho to an amino substituent on a benzene ring, with an ethoxyethyl group attached to the amine.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for its identification, handling, and use in experimental settings.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 95893-88-2 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Boiling Point | 144-144.5 °C (at 1 Torr) | [1] |
| Predicted Density | 1.190 ± 0.06 g/cm³ | [1] |
Synthesis of this compound
The primary route for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method is widely used for the preparation of N-substituted nitroanilines.[2][3]
Logical Synthesis Pathway
The synthesis logically proceeds by reacting a halogenated nitrobenzene with the appropriate amine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the substitution of the halide by the amine.
Caption: Logical diagram of the SNAr synthesis route.
Experimental Protocol: A Representative Synthesis
Materials:
-
2-Chloronitrobenzene
-
2-Ethoxyethylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base
-
An appropriate solvent (e.g., acetonitrile or DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronitrobenzene (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add 2-ethoxyethylamine (1.1 equivalents) to the solution, followed by the addition of DBU (1.2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound follows standard organic chemistry laboratory practices.
Caption: A typical workflow for synthesis and characterization.
Applications and Future Directions
N-substituted 2-nitroanilines are valuable intermediates in organic synthesis.[4] They are precursors to a variety of heterocyclic compounds, such as benzimidazoles, which are key structural motifs in many pharmaceutical agents.[4] The reduction of the nitro group in this compound would yield the corresponding diamine, N1-(2-ethoxyethyl)benzene-1,2-diamine, a precursor for further elaboration.[5]
Given the limited publicly available data on the biological activity of this compound, a key area for future research would be its screening in various biological assays to explore its potential as a lead compound or a scaffold in drug discovery programs.
References
Solubility Profile of N-(2-Ethoxyethyl)-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of N-(2-Ethoxyethyl)-2-nitroaniline in organic solvents. Due to a lack of specific experimental data in publicly available literature for this particular compound, this document provides a qualitative solubility assessment based on the general principles of chemical structure and polarity, drawing comparisons with structurally related molecules. Furthermore, a detailed, standardized experimental protocol for determining the solubility of a solid organic compound is presented, along with a visual workflow to guide researchers in obtaining such data.
Introduction to this compound
This compound is an organic compound featuring a nitroaniline core functionalized with an ethoxyethyl group. The presence of a polar nitro group and an amine group, combined with a moderately nonpolar ethoxyethyl side chain, suggests a nuanced solubility profile. Understanding its solubility is crucial for applications in chemical synthesis, purification, formulation, and various research and development activities.
Qualitative Solubility Assessment
In the absence of specific quantitative data, the solubility of this compound can be predicted based on the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The nitro and amine groups are capable of hydrogen bonding. Therefore, this compound is expected to exhibit moderate to good solubility in polar protic solvents. For comparison, 2-nitroaniline is known to be soluble in ethanol.[1]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): The polarity of the molecule, arising from the nitro and amine functionalities, suggests good solubility in polar aprotic solvents which can engage in dipole-dipole interactions. 2-nitroaniline is reportedly very soluble in acetone.[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit the solubility in nonpolar solvents. However, the ethoxyethyl group and the benzene ring introduce some nonpolar character, which might allow for minimal solubility. 2-nitroaniline is soluble in benzene, a nonpolar aromatic solvent.[1]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. It is anticipated that this compound would be soluble in chlorinated solvents. 2-nitroaniline is very soluble in chloroform.[1]
Quantitative Solubility Data
As of the date of this document, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their own experimental data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetone | e.g., 25 | e.g., HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., UV-Vis | ||
| e.g., Dichloromethane | e.g., 25 | e.g., NMR |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or gravimetric analysis setup)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.
-
-
Spectroscopic/Chromatographic Method (e.g., HPLC, UV-Vis):
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using the chosen analytical method to determine the concentration of this compound.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the solute and the volume of the solvent used or the concentration determined from the analytical method.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
Technical Guide on the Physicochemical Properties of N-(2-Ethoxyethyl)-2-nitroaniline and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
This technical guide addresses the melting and boiling points of N-(2-Ethoxyethyl)-2-nitroaniline. Due to the limited availability of experimental data for this specific compound in public literature, this document provides data on structurally analogous compounds to offer a comparative context. Furthermore, it outlines detailed experimental protocols for the determination of these fundamental physicochemical properties.
Physicochemical Data for this compound
Physicochemical Data of Structurally Related Compounds
To estimate the potential range for the melting and boiling points of this compound, it is useful to examine the properties of structurally similar molecules. The table below summarizes the available data for the parent compound, 2-nitroaniline, and several N-substituted or ethoxy-substituted derivatives.
| Compound Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2-Nitroaniline | 88-74-4 | 71.5 - 74 | 284 | |
| N-Methyl-2-nitroaniline | 612-28-2 | 35 - 38 | - | |
| N-Ethyl-2-nitroaniline | 10112-15-9 | - | 168 (at 20 mmHg) | |
| 4-Ethoxy-2-nitroaniline | 616-86-4 | 111 - 113 | - |
Data compiled from multiple sources.
Experimental Protocols
The following sections detail standard laboratory procedures for determining the melting and boiling points of organic compounds.
The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[1][2] The capillary tube method is the most common technique for this determination.[3][4]
Methodology: Digital Melting Point Apparatus
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
-
Approximate Determination: If the expected melting point is unknown, perform a rapid heating run to find an approximate value.[2]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[1]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point range is T1-T2.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] For small sample volumes, the Thiele tube method is a common and effective procedure.[8]
Methodology: Thiele Tube Method
-
Sample Preparation: Fill a small test tube (e.g., a fusion tube) to a depth of about 2-3 cm with the liquid sample.
-
Capillary Inversion: Take a capillary tube sealed at one end and place it into the liquid with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point oil (like mineral oil or silicone oil), ensuring the rubber band is above the oil level. Heat the side arm of the Thiele tube gently with a microburner.[6][8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the air inside expands and is replaced by the sample's vapor. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[9] Record the barometric pressure, as boiling point is pressure-dependent.[7]
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. westlab.com [westlab.com]
- 4. store.astm.org [store.astm.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for the compound N-(2-Ethoxyethyl)-2-nitroaniline. It includes detailed experimental protocols for the synthesis and characterization of this and similar aniline derivatives, presented in a format tailored for professionals in research and drug development.
Introduction
This compound is an aromatic amine derivative with potential applications in chemical synthesis and pharmaceutical development. Accurate characterization of its molecular structure is crucial for its application and further research. This guide focuses on two primary analytical techniques for structural elucidation: FT-IR spectroscopy, which provides information about the functional groups present, and mass spectrometry, which determines the molecular weight and fragmentation pattern.
Spectroscopic Data
While direct experimental spectra for this compound are not widely published, the following tables summarize the expected key spectral data based on the analysis of closely related compounds, such as 2-nitroaniline and other N-substituted nitroanilines.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data is presented in Table 1.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350 - 3400 | Medium | N-H Stretch | Secondary Amine |
| 2850 - 2980 | Medium-Strong | C-H Stretch | Aliphatic (Ethoxy group) |
| 1600 - 1640 | Strong | N-H Bend | Secondary Amine |
| 1500 - 1530 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| 1330 - 1370 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| 1250 - 1350 | Strong | C-N Stretch | Aromatic Amine |
| 1050 - 1150 | Strong | C-O-C Stretch | Ether |
| 700 - 800 | Strong | C-H Bend (out-of-plane) | Aromatic Ring (ortho-disubstituted) |
Predicted Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) of this compound would likely result in a molecular ion peak and several characteristic fragment ions. The predicted data is outlined in Table 2. The molecular weight of this compound is 196.21 g/mol .
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Ratio | Predicted Fragment Ion | Description |
| 196 | [M]⁺ | Molecular Ion |
| 150 | [M - NO₂]⁺ | Loss of a nitro group |
| 136 | [M - C₂H₅O - H]⁺ | Loss of an ethoxy group and a hydrogen atom |
| 121 | [M - C₂H₅OCH₂CH₂]⁺ | Cleavage of the N-alkyl bond |
| 92 | [C₆H₆N]⁺ | Fragment of the aniline ring |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A general method for the synthesis of N-alkoxyalkyl-nitroanilines involves the nucleophilic substitution of a halogen on the nitroaromatic ring with the corresponding amino alcohol, followed by etherification, or directly by reacting the nitroaniline with a haloalkoxyalkane.
Materials:
-
2-Nitroaniline
-
2-Bromoethoxyethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-nitroaniline (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethoxyethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a silica gel stationary phase and a hexane-ethyl acetate mobile phase.
FT-IR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared Spectrometer
Procedure:
-
Ensure the sample is dry and free of solvent.
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption peaks.
Mass Spectrometry
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Dissolve a small amount of the purified sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum in EI mode, typically at an ionization energy of 70 eV.
-
Analyze the resulting spectrum to identify the molecular ion peak and the fragmentation pattern.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel aniline derivative, a process central to drug discovery and materials science.
Caption: Synthesis and Characterization Workflow.
Caption: Spectroscopic Data Analysis Flowchart.
N-(2-Ethoxyethyl)-2-nitroaniline safety data sheet (SDS) and handling
An In-depth Technical Guide to the Safe Handling of N-(2-Ethoxyethyl)-2-nitroaniline and Related Nitroaniline Compounds
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of nitroaniline compounds, with a specific focus on this compound by chemical analogy. The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.
Chemical and Physical Properties
The properties of this compound can be inferred from related compounds. The introduction of the ethoxyethyl group will influence properties like melting point, boiling point, and solubility compared to the parent 2-nitroaniline.
| Property | 2-Nitroaniline | N-Ethyl-2-nitroaniline | N-(2-Hydroxyethyl)aniline | 4-Ethoxy-2-nitroaniline |
| Molecular Formula | C6H6N2O2[1] | C8H10N2O2[2] | Not Applicable | C8H10N2O3 |
| Molecular Weight | 138.12 g/mol [1] | 166.18 g/mol [2] | Not Applicable | 182.18 g/mol |
| Appearance | Amber to orange solid[3] | Not Specified | Viscous colorless to yellow liquid[4] | Not Specified |
| Melting Point | 70 - 74 °C[3] | Not Specified | 36-38 °C[5] | 111-113 °C |
| Boiling Point | 284 °C[1][3] | Not Specified | 268 °C[5] | Not Specified |
| Flash Point | 168 °C[1][3] | Not Specified | Not Specified | Not Applicable |
| Water Solubility | 1.17 g/L at 20 °C[6] | Not Specified | Does not mix well with water[4] | Not Specified |
| Log Pow | 1.85[6][7] | 2.5[2] | Not Specified | Not Specified |
Hazard Identification and Classification
Based on analogous compounds, this compound is expected to be hazardous. The primary hazards associated with similar nitroanilines are:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][7]
-
Organ Toxicity: May cause damage to organs (specifically the blood, leading to methemoglobinemia) through prolonged or repeated exposure.[3][7]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[7]
GHS Hazard Pictograms (Anticipated):
-
Skull and Crossbones (Acute Toxicity)
-
Health Hazard (Specific Target Organ Toxicity)
-
Exclamation Mark (Skin/Eye/Respiratory Irritant)
Signal Word: Danger[3]
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict experimental protocols is mandatory when handling nitroaniline compounds.
Methodology for Safe Handling:
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[8]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[3]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA-approved respirator.[4]
-
-
General Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[3]
Emergency Procedures
Detailed protocols for accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician immediately.[3][8] If breathing has stopped, provide artificial respiration.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8] Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water. Call a physician or poison control center immediately.[3] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can release toxic gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Storage and Disposal
Proper storage and waste management are essential to prevent accidents and environmental contamination.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Avoid release to the environment.[3]
Visualized Workflows and Relationships
The following diagrams illustrate the key logical relationships for handling and emergency response.
Caption: Workflow for Safe Handling of Nitroanilines.
Caption: Emergency First Aid Protocol for Exposure.
References
- 1. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethyl-2-nitroaniline | C8H10N2O2 | CID 82354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. N-Ethyl-N-hydroxyethylaniline | 92-50-2 [chemicalbook.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. bg.cpachem.com [bg.cpachem.com]
A Toxicological Review of N-(2-Ethoxyethyl)-2-nitroaniline and its Parent Compound, 2-Nitroaniline
Disclaimer: No direct toxicological data for N-(2-Ethoxyethyl)-2-nitroaniline was found in the public domain. This document provides a comprehensive review of the toxicological data available for the structurally related parent compound, 2-nitroaniline. This information is intended to serve as a preliminary guide for researchers, scientists, and drug development professionals in assessing the potential toxicological profile of this compound. The ethoxyethyl group on the amine may alter the absorption, distribution, metabolism, and excretion (ADME) properties and toxicological profile compared to 2-nitroaniline. Therefore, the data presented here should be interpreted with caution and used as a starting point for further investigation.
Executive Summary
This technical guide provides a detailed overview of the toxicological data for 2-nitroaniline, a close structural analog of this compound. The document summarizes key toxicological endpoints, including acute toxicity, repeated dose toxicity, genotoxicity, and reproductive/developmental toxicity. Experimental protocols for pivotal studies are detailed to provide context for the presented data. Additionally, a proposed metabolic pathway for 2-nitroaniline is visualized. Due to the absence of specific data for this compound, this guide relies on the comprehensive information available for its parent compound to infer potential hazards.
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for 2-nitroaniline.
Table 1: Acute Toxicity of 2-Nitroaniline
| Species | Route of Administration | Endpoint | Value | Reference |
| Rat | Oral | LD50 | 1838 mg/kg bw | [1] |
| Rabbit | Dermal | LD50 | >20,000 mg/kg | [2] |
| Guinea pig | Dermal | LD50 | >500 mg/kg | [3] |
Table 2: Repeated Dose Toxicity of 2-Nitroaniline
| Species | Route of Administration | Duration | NOAEL | Key Effects Observed | Reference |
| Rat | Oral | 9 weeks | 50 mg/kg bw/day | Clinical signs, weight loss. No significant methemoglobinemia. | [1] |
| Rat | Inhalation (vapour) | 28 days | 10 mg/m³ | Slight methemoglobinemia and haematological effects at 90 mg/m³. | [1] |
Table 3: Reproductive and Developmental Toxicity of 2-Nitroaniline
| Species | Study Type | NOAEL (Maternal) | NOAEL (Developmental) | Key Effects Observed | Reference |
| Rat | OECD TG 422 | 50 mg/kg bw/day | 150 mg/kg bw/day | Pup lethality at 450 mg/kg bw/day, associated with maternal body weight decrease. No teratogenic or fertility effects. | [1] |
Table 4: Genotoxicity of 2-Nitroaniline
| Test System | Assay | Metabolic Activation | Result | Reference |
| S. typhimurium TA98, TA1538 | Ames Test | With Hamster S9 mix or Flavin Mononucleotide | Weakly Mutagenic | [1] |
| S. typhimurium TA98, TA100 | Ames Test | With and without S9 | Negative | [4] |
| E. coli | DNA Interaction | - | Negative | [1] |
| In vitro | UDS Test | - | Negative | [1] |
| In vivo | Micronucleus (i.p.) | - | Negative | [1] |
| In vivo | Alkaline Elution | - | Negative | [1] |
Experimental Protocols
Detailed methodologies for key toxicological studies on 2-nitroaniline are outlined below.
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (based on OECD TG 422)
A study on the related compound 4-methoxy-2-nitroaniline followed a protocol similar to what would be used for 2-nitroaniline.[5][6]
-
Test Species: Crl:CD(SD) rats.
-
Administration: Gavage administration of the test substance.
-
Dosage Groups: Typically includes a control group (vehicle only) and at least three dose levels. For a related compound, doses were 0, 12.5, 75, and 450 mg/kg/day.[5]
-
Duration: Administration to males for 42-54 days (pre-mating and mating periods) and to females through pre-mating, mating, pregnancy, and lactation.[5]
-
Parameters Monitored (Repeated Dose Toxicity):
-
Clinical observations
-
Body weight and food consumption
-
Hematology and clinical chemistry
-
Organ weights
-
Gross and microscopic pathology
-
-
Parameters Monitored (Reproductive/Developmental Toxicity):
-
Mating performance and fertility
-
Gestation length
-
Parturition and maternal behavior
-
Litter size, viability, and pup weights
-
External examination of pups
-
Bacterial Reverse Mutation Test (Ames Test)
-
Test Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.[4]
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates.[4]
-
Procedure:
-
The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (mutants) is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.
Signaling and Metabolic Pathways
While specific signaling pathways for the toxicity of 2-nitroaniline are not well-defined in the provided search results, a primary metabolic pathway has been identified.
Metabolism of 2-Nitroaniline
In vitro studies with rabbit liver microsomes indicate that 2-nitroaniline is metabolized to 4-amino-3-nitrophenol.[1] This metabolic step is a key detoxification pathway. The following diagram illustrates this biotransformation.
Caption: Proposed metabolic pathways for this compound.
The following diagram illustrates a logical workflow for assessing the genotoxicity of a compound like 2-nitroaniline.
Caption: A typical workflow for evaluating the genotoxicity of a chemical.
Conclusion
The available data on 2-nitroaniline suggest moderate acute oral toxicity and low acute dermal toxicity. Repeated oral and inhalation exposure in rats indicates that high doses can lead to clinical signs of toxicity, weight loss, and slight hematological effects.[1] 2-Nitroaniline is generally not considered mutagenic in a standard battery of tests, although some evidence of weak mutagenicity exists under specific conditions.[1][4] It does not appear to cause teratogenic or fertility effects, but developmental toxicity in the form of pup lethality was observed at maternally toxic doses.[1]
For this compound, it is plausible that the addition of the ethoxyethyl group could alter its toxicological properties. The lipophilicity and molecular weight are increased, which may affect its absorption and distribution. The ethoxyethyl group may also provide an additional site for metabolism, potentially leading to different metabolites and a different toxicity profile. Therefore, direct toxicological testing of this compound is necessary to establish its safety profile. The information on 2-nitroaniline should be used as a preliminary guide for hazard identification and to inform the design of future toxicological studies.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined repeated dose and reproductive/developmental toxicity screening test of 4-methoxy-2-nitroaniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-(2-Ethoxyethyl)-2-nitroaniline suppliers and commercial availability
An In-depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 68133-69-7), including its commercial availability, potential synthesis protocols, and essential safety information. This document is intended for professionals in research and development who require a specialized chemical intermediate for their work.
Commercial Availability
Below is a table of companies with expertise in the custom synthesis of aniline derivatives and other complex organic molecules. These companies are potential partners for the production of this compound.
| Supplier Category | Company Examples | Service Focus | Geographic Regions Served |
| Custom Synthesis Specialists | Enamine | Custom synthesis of a wide variety of organic compounds from milligram to kilogram scale. | Global |
| Otava Chemicals | Custom synthesis of organic molecules for biotech and pharmaceutical applications.[1] | North America, Europe[1] | |
| Frontier Specialty Chemicals | Synthesis of complex organic molecules, including heterocyclic compounds and building blocks.[2] | Global (based in the USA)[2] | |
| European Fine Chemical Manufacturers | Allessa GmbH | Custom and toll manufacturing of fine chemicals.[3] | Europe[3] |
| ChiroBlock GmbH | Contract synthesis of chemicals.[3] | Europe | |
| North American Custom Chemistry | Nissan Chemical America Corporation | Custom manufacturing of APIs and their intermediates.[4] | North America |
This table is not exhaustive and represents a selection of companies with relevant capabilities. It is recommended to contact these and other custom synthesis providers directly to inquire about their capabilities for synthesizing this compound.
Experimental Protocols: A Plausible Synthetic Route
Reaction:
2-Chloronitrobenzene + 2-Ethoxyethanamine → this compound + HCl
Proposed Methodology:
-
Reactant Preparation: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with 2-chloronitrobenzene (1.0 equivalent).
-
Solvent and Base: A suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added to dissolve the 2-chloronitrobenzene. A slight excess of 2-ethoxyethanamine (1.1-1.2 equivalents) is then added to the solution. A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2.0 equivalents), is added to neutralize the hydrochloric acid byproduct.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
Proposed Synthesis Pathway for this compound
Caption: Proposed synthesis of this compound.
Safety and Handling of Nitroaniline Compounds
No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of related nitroaniline compounds, such as 2-nitroaniline, the following precautions should be taken.
General Hazards:
-
Toxicity: Nitroaniline compounds are generally considered toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always work with this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Clothing: A lab coat should be worn.
-
Hygiene: Avoid breathing dust or vapors. Wash hands thoroughly after handling.
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately wash the skin with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Seek immediate medical attention.
For detailed safety information, it is crucial to consult the safety data sheet for a closely related compound, such as 2-nitroaniline, and to perform a thorough risk assessment before handling.
References
Methodological & Application
Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline from 2-nitrochlorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Ethoxyethyl)-2-nitroaniline is a substituted nitroaniline derivative with potential applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The synthesis involves the reaction of 2-nitrochlorobenzene with 2-ethoxyethanolamine. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the aromatic ring for nucleophilic attack, facilitating the substitution of the chloro group by the amino group of 2-ethoxyethanolamine.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
This protocol details a plausible method for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Nitrochlorobenzene | Reagent | Sigma-Aldrich |
| 2-Ethoxyethanolamine | Reagent | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate | ACS Reagent | VWR |
| Anhydrous Magnesium Sulfate | Reagent | Acros Organics |
| Ethyl Acetate | HPLC Grade | J.T. Baker |
| Hexanes | HPLC Grade | J.T. Baker |
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 15.76 g (0.1 mol) of 2-nitrochlorobenzene in 100 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 26.74 g (0.3 mol, 3 equivalents) of 2-ethoxyethanolamine. The use of an excess of the amine serves both as the nucleophile and as a base to neutralize the hydrochloric acid formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is expected to be complete within 12-24 hours.
-
Work-up: a. After the reaction is complete (as indicated by the consumption of the 2-nitrochlorobenzene spot on TLC), allow the mixture to cool to room temperature. b. Remove the ethanol using a rotary evaporator. c. To the resulting residue, add 100 mL of ethyl acetate and 100 mL of a saturated aqueous solution of sodium bicarbonate. d. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. e. Wash the organic layer with 100 mL of brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude product by column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%). c. Collect the fractions containing the desired product (monitor by TLC). d. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a viscous oil or a low-melting solid.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | CAS Number |
| 2-Nitrochlorobenzene | 157.55 | 88-73-3 |
| 2-Ethoxyethanolamine | 89.14 | 110-73-6 |
| This compound | 210.23 | 95893-88-2 |
Table 2: Expected Yield and Physical Properties
| Parameter | Expected Value |
| Yield | 75-85% (typical for similar SNAr reactions) |
| Appearance | Yellow to orange viscous oil or low-melting solid |
| Melting Point | To be determined experimentally |
Table 3: Predicted Spectroscopic Data
| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.20 | d | 1H | Ar-H | |
| 7.40 | t | 1H | Ar-H | |
| 6.80 | d | 1H | Ar-H | |
| 6.70 | t | 1H | Ar-H | |
| 3.70 | t | 2H | -NH-CH₂ - | |
| 3.60 | t | 2H | -CH₂ -O- | |
| 3.50 | q | 2H | -O-CH₂ -CH₃ | |
| 1.25 | t | 3H | -CH₂-CH₃ | |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (ppm) | |||
| 146.0, 136.0, 132.0, 127.0, 115.0, 114.0 | Ar-C | |||
| 69.0 | -CH₂-O- | |||
| 67.0 | -O-CH₂-CH₃ | |||
| 43.0 | -NH-CH₂- | |||
| 15.0 | -CH₂-CH₃ | |||
| IR (thin film, cm⁻¹) | Predicted Wavenumber | Assignment | ||
| 3400-3300 | N-H stretch | |||
| 2970-2850 | C-H stretch (aliphatic) | |||
| 1610, 1580 | C=C stretch (aromatic) | |||
| 1520, 1340 | N-O stretch (nitro group) | |||
| 1120 | C-O-C stretch (ether) |
Note: The predicted spectroscopic data are estimates based on the analysis of similar molecular structures and should be confirmed by experimental data.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
2-Nitrochlorobenzene is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
2-Ethoxyethanolamine is corrosive and should be handled with care.
-
All procedures should be performed in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
This comprehensive guide provides a strong foundation for the successful synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions and purification methods to suit their specific laboratory settings and purity requirements.
Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline
For Research Use Only.
Abstract
This document provides a detailed protocol for the synthesis of N-(2-Ethoxyethyl)-2-nitroaniline, a valuable intermediate in the development of various organic compounds. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronitrobenzene and 2-ethoxyethanamine. The reaction is facilitated by the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent. This method offers a reliable route to obtaining the desired N-substituted-2-nitroaniline in good yields.
Introduction
N-substituted-2-nitroanilines are important precursors in organic synthesis, notably for the preparation of benzimidazoles, dyes, and various pharmaceutically active molecules. The electron-withdrawing nature of the ortho-nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of a halide by an amine. The described method utilizes the reaction of 2-chloronitrobenzene with 2-ethoxyethanamine[1][2]. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing a clear, step-by-step guide for laboratory synthesis.
Reaction Scheme
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloronitrobenzene is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
DMF is a skin and eye irritant and can be absorbed through the skin. Handle with care.
-
DBU is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents with care as they are flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline: A Detailed Mechanistic and Methodological Overview
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-(2-Ethoxyethyl)-2-nitroaniline, a valuable intermediate in various chemical and pharmaceutical applications. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in organic chemistry. This guide details the underlying reaction mechanism, a step-by-step experimental protocol, and a summary of key reaction parameters. A visual representation of the reaction workflow is also provided to facilitate a deeper understanding of the synthesis process.
Introduction
This compound and its derivatives are important building blocks in the synthesis of a range of organic molecules, including dyes and potential pharmaceutical agents. The presence of the nitro group makes the aniline scaffold a versatile precursor for further chemical transformations. The synthesis described herein involves the reaction of 2-chloronitrobenzene with 2-ethoxyethanamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic for aryl halides bearing strong electron-withdrawing groups. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[1]
Reaction Mechanism
The synthesis of this compound from 2-chloronitrobenzene and 2-ethoxyethanamine follows a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr) reactions.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the nucleophilic attack of the amino group of 2-ethoxyethanamine on the carbon atom of the benzene ring that is bonded to the chlorine atom. This carbon is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitro group. This attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group, which stabilizes the intermediate.
Step 2: Elimination of the Leaving Group In the second step, the aromaticity of the ring is restored through the elimination of the chloride ion (the leaving group). This step is typically fast and results in the formation of the final product, this compound.
The overall reaction is as follows:
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on analogous nucleophilic aromatic substitution reactions involving 2-chloronitrobenzene.[2][3]
Materials:
-
2-Chloronitrobenzene
-
2-Ethoxyethanamine
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronitrobenzene (1.0 equivalent).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and the solvent (e.g., DMF).
-
Addition of Nucleophile: Slowly add 2-ethoxyethanamine (1.2 equivalents) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2-Chloronitrobenzene | 1.0 eq | Limiting reagent |
| 2-Ethoxyethanamine | 1.2 eq | Nucleophile |
| Base (e.g., K₂CO₃) | 1.5 eq | To neutralize the HCl formed during the reaction |
| Solvent | DMF | A polar aprotic solvent is typically used to facilitate SNAr reactions. |
| Reaction Conditions | ||
| Temperature | 80-100 °C | Elevated temperature is generally required to drive the reaction. |
| Time | 4-6 hours | Reaction progress should be monitored by TLC. |
| Yield | 80-95% (Typical) | Yields can vary based on reaction scale and purification method. |
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Ethoxyethyl)-2-nitroaniline is a chemical compound with potential applications in organic synthesis and drug discovery. The purity of this compound is crucial for its intended use, and recrystallization is a fundamental technique for its purification. This document provides a detailed protocol for the purification of this compound by recrystallization, based on established principles for similar nitroaniline derivatives. The protocol outlines the selection of an appropriate solvent system and the step-by-step procedure to remove impurities and obtain a crystalline solid of high purity.
Physicochemical Properties
A summary of the available physicochemical data for this compound and related compounds is presented in Table 1. This data is essential for selecting a suitable recrystallization solvent and for characterizing the purified product.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 95893-88-2 | C10H14N2O3 | 210.23 | Not available | Powder[1] |
| 2-Nitroaniline | 88-74-4 | C6H6N2O2 | 138.12 | 71.5 | Orange solid[2] |
| N-Methyl-2-nitroaniline | 612-28-2 | C7H8N2O2 | 152.15 | 35-38 | Solid |
| N-Ethyl-2-nitroaniline | 10112-15-9 | C8H10N2O2 | 166.18 | Not available (liquid at room temp.) | Liquid[3] |
| 4-Ethoxy-2-nitroaniline | 616-86-4 | C8H10N2O3 | 182.18 | 111-113 | Not available[4] |
| N-(2-Methoxyethyl)-2-nitroaniline | 56436-24-9 | C9H12N2O3 | 196.20 | Not available | Not available[5] |
Recrystallization Protocol
This protocol details the materials, equipment, and step-by-step procedure for the purification of this compound.
1. Materials and Equipment
-
Crude this compound
-
Recrystallization Solvents: Ethanol, Isopropanol, Toluene, Hexane, Deionized Water
-
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Heating mantle or hot plate with a magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Beakers
-
Graduated cylinders
-
Melting point apparatus
-
Vacuum source
-
2. Solvent Selection
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the properties of similar nitroanilines, ethanol or an ethanol/water mixture is a promising solvent system.[6][7] Toluene is another potential solvent for nitroaromatic compounds.[8][9] A preliminary solvent screen with small amounts of the crude material is recommended to determine the optimal solvent or solvent pair.
3. Experimental Procedure
The following workflow diagram illustrates the key steps of the recrystallization process.
Caption: A flowchart of the major steps involved in the recrystallization process.
Step-by-Step Protocol:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate or in a water bath while stirring to facilitate dissolution.
-
Continue adding small portions of the hot solvent until the compound completely dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the filter paper to remove the impurities. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
-
Purity and Yield Analysis:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if available) indicates high purity.
-
Calculate the percentage yield of the purified product.
-
Troubleshooting
-
Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.
-
Poor crystal yield: This can result from using too much solvent or not cooling the solution to a low enough temperature. The excess solvent can be evaporated to increase the concentration and induce further crystallization.
-
No crystal formation: This may occur if the solution is not saturated. Evaporate some of the solvent to increase the concentration. Inducing crystallization by scratching the flask or adding a seed crystal can also be effective.
Impurity Profile and Purification Rationale
The synthesis of this compound may lead to several types of impurities. The recrystallization process is designed to effectively remove these impurities based on their differential solubility.
Caption: A diagram illustrating how recrystallization separates impurities from the crude product.
Potential impurities in crude this compound could include unreacted starting materials like 2-nitroaniline[2][10], side products from the synthesis, and residual reagents. Recrystallization effectively separates the desired compound from these impurities. Soluble impurities will remain in the mother liquor after the pure compound crystallizes, while insoluble impurities can be removed by hot filtration. The significant difference in solubility between the target compound and the impurities in the chosen solvent system is the key to successful purification. The emergence of N-nitrosamine impurities in pharmaceutical products has also raised concerns, and while not directly addressed by simple recrystallization, awareness of their potential formation is important.[11]
References
- 1. This compound, CasNo.95893-88-2 Shanghai Apeptide Co., Ltd. China (Mainland) [apeptide.lookchem.com]
- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. N-乙基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-エトキシ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 56436-24-9|N-(2-Methoxyethyl)-2-nitroaniline|BLDpharm [bldpharm.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Ethoxyethyl)-2-nitroaniline is an organic compound that may be synthesized as an intermediate in various chemical processes. Its purification is essential to ensure the quality and purity of subsequent products. Column chromatography is a fundamental and widely applicable technique for the separation and purification of individual compounds from a mixture. This document provides a detailed protocol for the purification of this compound using column chromatography, based on general principles for the separation of nitroaniline derivatives.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, a normal-phase chromatography setup is typically employed. In this setup, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase. The separation is achieved as more polar compounds in the mixture adsorb more strongly to the stationary phase and thus elute more slowly, while less polar compounds travel through the column more quickly with the mobile phase. The polarity of this compound, influenced by the nitro and amine functional groups, will determine its retention behavior.
Materials and Methods
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common stationary phase for this type of separation.
-
Mobile Phase Solvents: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Crude this compound sample
-
Glass chromatography column
-
Elution/Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment
Experimental Protocol
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a good separation of the target compound from impurities, with a retention factor (Rf) for this compound ideally between 0.2 and 0.3 to ensure efficient elution from the column.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Prepare several developing chambers with different ratios of a non-polar to a polar solvent (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3, etc.).
-
Place the TLC plates in the chambers and allow the solvent front to ascend.
-
Visualize the separated spots under a UV lamp and calculate the Rf value for each spot.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Step 2: Column Packing
There are two primary methods for packing a chromatography column: the dry method and the slurry (wet) method. The slurry method is generally preferred as it minimizes the chances of cracking the stationary phase bed.
-
Secure the chromatography column in a vertical position.
-
Add a small layer of sand or a cotton/glass wool plug at the bottom of the column.
-
In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample and mobile phase addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, the column should never be allowed to run dry.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.
-
Alternatively, for less soluble samples, use the "dry loading" method: adsorb the crude sample onto a small amount of silica gel by dissolving the sample in a solvent, adding silica gel, and evaporating the solvent. Then, carefully add the dried, impregnated silica gel onto the top of the packed column.
-
Carefully apply the sample to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin adding the optimized mobile phase to the top of the column.
-
Maintain a constant flow of the mobile phase through the column.
-
Collect the eluent in a series of labeled fractions. The size of the fractions will depend on the scale of the separation.
-
Monitor the separation process by periodically analyzing the collected fractions using TLC.
Step 5: Isolation and Characterization
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, mass spectrometry, melting point).
Data Presentation
| Parameter | Condition/Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 2 cm diameter |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Crude Sample Loaded | 1.0 g |
| Rf of Target Compound | 0.25 |
| Elution Volume | 150 mL |
| Yield of Pure Product | 0.85 g |
| Purity (by HPLC) | >98% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the column chromatography purification of this compound.
Troubleshooting
-
Poor Separation: If the separation is not effective, reconsider the mobile phase composition. A less polar solvent system will increase retention on the silica gel, potentially improving the separation of closely eluting compounds.
-
Cracked Column Bed: This is often caused by the column running dry or improper packing. Repack the column using the slurry method, ensuring the silica bed remains saturated with the solvent at all times.
-
Band Tailing: This can be caused by overloading the column or the compound being too polar for the chosen solvent system. Reduce the amount of sample loaded or increase the polarity of the mobile phase.
-
Compound Stuck on the Column: If the compound does not elute, the mobile phase is likely not polar enough. Gradually increase the polarity of the eluent to facilitate the elution of the compound.
By following this detailed protocol and optimizing the conditions based on preliminary TLC analysis, researchers can effectively purify this compound for its intended downstream applications.
Application Notes and Protocols for N-(2-Ethoxyethyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N-(2-Ethoxyethyl)-2-nitroaniline as a key chemical intermediate in the synthesis of benzimidazole-based compounds, which are significant scaffolds in medicinal chemistry and drug development.
Introduction
This compound is a valuable bifunctional molecule containing both a nucleophilic secondary amine and an electrophilic nitro-aromatic system. This unique combination of functional groups makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazole N-oxides and 2-substituted benzimidazoles. These structural motifs are present in numerous pharmacologically active compounds, including antihistamines, antivirals, and anticancer agents. The ethoxyethyl substituent can enhance the pharmacokinetic properties of the final molecules, such as solubility and metabolic stability.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-nitrobenzene and 2-ethoxyethanamine.
Experimental Protocol:
-
Reagents and Materials:
-
1-chloro-2-nitrobenzene
-
2-ethoxyethanamine
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-nitrobenzene (1.0 eq).
-
Add a suitable solvent such as ethanol or DMF.
-
Add 2-ethoxyethanamine (1.2 eq) to the flask.
-
Add a base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using K2CO3, filter off the solid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure product.
-
Data Presentation:
| Parameter | Value |
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 210.23 g/mol |
| Appearance | Yellow to orange solid or oil |
| Expected Yield | 75-90% |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | ~8.1 (d, 1H), ~7.4 (t, 1H), ~6.8 (d, 1H), ~6.6 (t, 1H), ~3.7 (t, 2H), ~3.6 (q, 2H), ~3.5 (t, 2H), ~1.2 (t, 3H) |
| 13C NMR (CDCl3, 100 MHz) δ (ppm) | ~146.0, ~136.0, ~132.0, ~127.0, ~115.0, ~114.0, ~69.0, ~66.0, ~43.0, ~15.0 |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Experimental Workflow:
Application in the Synthesis of Benzimidazole N-Oxides
N-alkyl-2-nitroaniline derivatives can undergo intramolecular cyclization in the presence of a base to form benzimidazole N-oxides.[1][2] This reaction is a key application of this compound.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 60% 1,4-dioxane in water).[1]
-
Add sodium hydroxide (e.g., a 10% aqueous solution) to the mixture.[1]
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield 1-(2-ethoxyethyl)-1H-benzo[d]imidazol-3-ol.
-
Data Presentation:
| Parameter | Value |
| Product Name | 1-(2-ethoxyethyl)-1H-benzo[d]imidazol-3-ol |
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.22 g/mol |
| Expected Yield | >80% |
Reaction Pathway:
Application in the Synthesis of 2-Substituted Benzimidazoles
A widely used application of 2-nitroanilines is their one-pot reductive cyclization with aldehydes to form 2-substituted benzimidazoles.[3][4] This method avoids the isolation of the intermediate o-phenylenediamine.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Reducing agent (e.g., Sodium Dithionite (Na2S2O4), Tin(II) Chloride (SnCl2), or catalytic hydrogenation)
-
Solvent (e.g., Ethanol, Methanol)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol.
-
Add the desired aldehyde (1.1 eq).
-
Add the reducing agent. For example, add an aqueous solution of sodium dithionite (3.0-4.0 eq) dropwise to the mixture.[4]
-
Heat the reaction mixture to reflux (around 80 °C) and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-substituted 1-(2-ethoxyethyl)-1H-benzo[d]imidazole.
-
Data Presentation:
| Parameter | Example: R = H (from Formaldehyde) | Example: R = Phenyl (from Benzaldehyde) |
| Product Name | 1-(2-ethoxyethyl)-1H-benzo[d]imidazole | 1-(2-ethoxyethyl)-2-phenyl-1H-benzo[d]imidazole |
| Molecular Formula | C11H14N2O | C17H18N2O |
| Molecular Weight | 190.24 g/mol | 266.34 g/mol |
| Expected Yield | 70-90% | 70-90% |
References
Application Notes and Protocols for N-(2-Ethoxyethyl)-2-nitroaniline in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Ethoxyethyl)-2-nitroaniline is a substituted aromatic amine that holds potential as a valuable intermediate in the synthesis of disperse dyes. Its molecular structure, featuring a nitro group and an ethoxyethyl substituent, makes it a candidate for producing a range of colors, particularly within the yellow to red spectrum, with desirable properties for dyeing synthetic fibers such as polyester. The nitro group acts as a strong electron-withdrawing group, which is crucial for color development in azo dyes, while the ethoxyethyl group can influence the dye's solubility and affinity for textile substrates.[1][2] This document provides detailed protocols for the synthesis of disperse azo dyes using this compound as the diazo component, based on established methodologies for similar nitroaniline derivatives.[3][4]
Applications in Disperse Dye Synthesis
The primary application of this compound in dye synthesis is as a diazo component in the formation of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis involves a two-step process: diazotization of a primary aromatic amine (the diazo component) followed by a coupling reaction with an electron-rich aromatic compound (the coupling component).
This compound can be diazotized to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols, naphthols, or anilines, to produce a wide array of disperse dyes with different colors and properties. These dyes are particularly suitable for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate due to their low water solubility and ability to diffuse into the fiber at high temperatures.[5][6]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of a disperse dye using this compound. Researchers should optimize these conditions based on the specific coupling component used and the desired dye characteristics.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Sulfamic Acid (optional, to destroy excess nitrous acid)
Procedure:
-
In a beaker, suspend this compound (1 molar equivalent) in a mixture of water and concentrated acid (e.g., 2.5-3 molar equivalents of HCl).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring. A fine, uniform suspension is crucial for a successful reaction.
-
Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Continue stirring for an additional 30-60 minutes after the addition is complete to ensure the diazotization is finished.
-
The completion of the reaction can be checked by testing for the absence of the starting amine with a suitable indicator (e.g., a spot test on starch-iodide paper, where excess nitrous acid will give a blue-black color).
-
If necessary, a small amount of sulfamic acid can be added to neutralize any excess nitrous acid.
-
The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.
Protocol 2: Coupling Reaction to Synthesize a Disperse Azo Dye
This protocol outlines the coupling of the diazonium salt with a suitable coupling component (e.g., N,N-diethylaniline) to form the azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., N,N-diethylaniline, 1 molar equivalent)
-
Sodium Acetate or other suitable buffer
-
Sodium Hydroxide (NaOH) or other base (for phenolic coupling components)
-
Solvent (e.g., acetic acid, ethanol)
-
Ice
Procedure:
-
Dissolve the coupling component (1 molar equivalent) in a suitable solvent. For aniline derivatives, this might be a dilute acid solution. For phenolic compounds, a dilute alkaline solution is typically used.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C throughout the addition.
-
Control the pH of the reaction mixture. For coupling with anilines, a weakly acidic pH (4-5) is optimal, which can be maintained by adding a buffer like sodium acetate. For phenols, a weakly alkaline pH (8-10) is required.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The colored dye should precipitate out of the solution.
-
Once the coupling is complete, isolate the dye by vacuum filtration.
-
Wash the dye precipitate with cold water to remove any unreacted starting materials and salts.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Protocol 3: Purification and Characterization
Purification:
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, methanol, or acetic acid. The choice of solvent will depend on the solubility of the specific dye synthesized.
Characterization:
-
Melting Point: Determine the melting point of the purified dye to assess its purity.
-
Chromatography: Use Thin Layer Chromatography (TLC) to check the purity of the dye and monitor the progress of the reaction.
-
Spectroscopy:
-
UV-Visible Spectroscopy: Record the absorption spectrum of the dye in a suitable solvent (e.g., DMF, ethanol) to determine its maximum absorption wavelength (λmax), which corresponds to its color.
-
FT-IR Spectroscopy: Obtain an infrared spectrum to identify the characteristic functional groups present in the dye molecule, such as the azo group (-N=N-), nitro group (-NO₂), and other substituents.
-
NMR Spectroscopy (¹H and ¹³C): Use nuclear magnetic resonance spectroscopy to confirm the chemical structure of the synthesized dye.
-
Protocol 4: Dyeing of Polyester Fabric
This protocol describes a general procedure for applying the synthesized disperse dye to polyester fabric using a high-temperature dyeing method.[7][8]
Materials:
-
Synthesized disperse dye
-
Dispersing agent
-
Wetting agent
-
Acetic acid (to adjust pH)
-
Polyester fabric
-
High-temperature, high-pressure (HTHP) dyeing apparatus
Procedure:
-
Prepare a dye dispersion by grinding the dye with a dispersing agent and a small amount of water to form a fine paste. Add this paste to water to create the dyebath.
-
Add a wetting agent to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130-135 °C over 30-45 minutes in a sealed HTHP apparatus.
-
Maintain the dyeing at this temperature for 60 minutes.
-
Cool the dyebath down to 70-80 °C.
-
Remove the dyed fabric and rinse it thoroughly with water.
-
Perform a reduction clearing process by treating the fabric in a solution of sodium hydroxide and sodium hydrosulfite at 70-80 °C for 15-20 minutes to remove any unfixed surface dye.[7]
-
Rinse the fabric again with hot and cold water, and then dry it.
Data Presentation
The following table presents hypothetical data for a disperse dye synthesized from this compound and a generic coupling component. This data is for illustrative purposes and actual values will vary depending on the specific reactants and reaction conditions.
| Property | Hypothetical Value |
| Chemical Name | (E)-2-(4-((2-(2-ethoxyethylamino)-6-nitrophenyl)diazenyl)phenyl)ethan-1-ol |
| Molecular Formula | C₁₈H₂₂N₄O₄ |
| Molecular Weight | 358.39 g/mol |
| Color | Orange-Red |
| λmax (in DMF) | 485 nm |
| Molar Extinction Coefficient (ε) | 35,000 L mol⁻¹ cm⁻¹ |
| Melting Point | 155-158 °C |
| Light Fastness (on Polyester) | 5-6 (Good) |
| Wash Fastness (on Polyester) | 4-5 (Good to Excellent) |
| Sublimation Fastness (on Polyester) | 4 (Good) |
Visualization
The following diagrams illustrate the synthesis workflow and the logical relationship of the components in the dye synthesis process.
Caption: Workflow for the synthesis of a disperse dye.
Caption: Logical relationship of components in azo dye synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ftstjournal.com [ftstjournal.com]
- 4. ijirset.com [ijirset.com]
- 5. Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities [mdpi.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. discoveryjournals.org [discoveryjournals.org]
- 8. orientjchem.org [orientjchem.org]
Application Notes and Protocols for N-(2-Ethoxyethyl)-2-nitroaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of N-(2-Ethoxyethyl)-2-nitroaniline as a precursor for the synthesis of pharmaceutical compounds. Due to the limited publicly available data on the specific applications of this compound, this document presents a representative synthetic protocol for the preparation of a benzimidazole derivative, a common scaffold in medicinal chemistry. The methodologies and data are based on established chemical principles and analogous transformations of related 2-nitroaniline compounds.
Introduction
This compound is a substituted nitroaromatic compound. The 2-nitroaniline core is a versatile building block in organic synthesis, frequently utilized in the preparation of heterocyclic compounds and other complex organic molecules.[1][2] The nitro group can serve as a directing group in electrophilic aromatic substitution and is a key functional group for subsequent transformations, most notably reduction to an amine, which is then often utilized in cyclization reactions to form heterocyclic systems. The N-(2-ethoxyethyl) substituent can influence the solubility and pharmacokinetic properties of the final pharmaceutical compound and provides a potential site for further modification.
While direct evidence for the use of this compound in the synthesis of specific commercial drugs is not widely documented in peer-reviewed literature, its structural motifs are present in some pharmaceutical agents and intermediates. For instance, the "1-(2-ethoxyethyl)" moiety is found in complex heterocyclic molecules investigated for cardiovascular conditions and as part of a benzimidazole derivative.[3][4]
Key Applications in Pharmaceutical Synthesis
The primary application of N-substituted 2-nitroanilines in pharmaceutical development is in the synthesis of benzimidazole derivatives.[5][6] The general synthetic strategy involves two key steps:
-
Reduction of the nitro group: The nitro group of this compound is reduced to an amino group to form the corresponding ortho-diamine derivative.
-
Cyclization: The resulting N-(2-Ethoxyethyl)-benzene-1,2-diamine is then cyclized with a suitable reagent (e.g., an aldehyde, carboxylic acid, or their derivatives) to form the benzimidazole ring.
This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole scaffold, enabling the synthesis of diverse compound libraries for drug discovery.
Experimental Protocols
Protocol 1: Synthesis of N1-(2-Ethoxyethyl)benzene-1,2-diamine
This protocol describes the reduction of the nitro group of this compound to an amine.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium dithionite (Na₂S₂O₄) or Tin(II) chloride (SnCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Heat the solution to a gentle reflux (approximately 80 °C).
-
Add sodium dithionite (3.0-4.0 eq) portion-wise over 30 minutes. The color of the solution should change from deep red/orange to a lighter yellow or colorless solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N1-(2-Ethoxyethyl)benzene-1,2-diamine. The product can be purified by column chromatography if necessary.
Protocol 2: Synthesis of 1-(2-Ethoxyethyl)-2-substituted-1H-benzimidazole
This protocol outlines the cyclization of the ortho-diamine with an aldehyde to form the benzimidazole ring.
Materials:
-
N1-(2-Ethoxyethyl)benzene-1,2-diamine (from Protocol 1)
-
Aromatic or aliphatic aldehyde (1.0-1.2 eq)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Sodium metabisulfite (Na₂S₂O₅) (optional, for aldehyde purification)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve N1-(2-Ethoxyethyl)benzene-1,2-diamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the desired aldehyde (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with cold ethanol.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Step | Precursor | Reagents | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| 1. Reduction | This compound | Sodium dithionite | EtOH/H₂O | 1-2 h | 80 °C | N1-(2-Ethoxyethyl)benzene-1,2-diamine | 85-95% |
| 2. Cyclization | N1-(2-Ethoxyethyl)benzene-1,2-diamine | Benzaldehyde | Ethanol | 2-4 h | Reflux | 1-(2-Ethoxyethyl)-2-phenyl-1H-benzo[d]imidazole | 80-90% |
Note: Yields are hypothetical and based on typical outcomes for analogous reactions.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for a benzimidazole derivative.
Hypothetical Signaling Pathway Inhibition
Many benzimidazole derivatives are known to act as kinase inhibitors. The following diagram illustrates a hypothetical mechanism where a synthesized benzimidazole derivative inhibits a signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a valuable precursor for the synthesis of heterocyclic compounds of pharmaceutical interest, particularly benzimidazoles. The straightforward, two-step synthesis involving nitro reduction followed by cyclization offers a versatile route to a wide range of derivatives. Researchers can utilize the provided protocols as a foundational methodology for the development of novel therapeutic agents. Further investigation into the specific applications and biological activities of compounds derived from this precursor is warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-(1- (2-Ethoxyethyl)-3-Ethyl-7-(4-Methylpyridin-2-Ylamino) - 1H-Pyrazolo [4,3-D] Pyrimidin-5-YL) Piperidine-4-Carboxylic acid and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of N-(2-Ethoxyethyl)-2-nitroaniline
Introduction
N-(2-Ethoxyethyl)-2-nitroaniline is a chemical compound that may be of interest in various fields, including environmental monitoring and pharmaceutical development, due to its structural similarity to other nitroaniline derivatives, which are known to have toxic and carcinogenic properties[1][2]. Accurate and sensitive quantification of this compound is crucial for assessing its environmental fate, understanding its toxicological profile, and for quality control in manufacturing processes. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific analytical methods for this compound are not widely published, the methodologies presented here are adapted from established methods for the analysis of other nitroaniline compounds[1][3][4][5][6].
Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermolabile compounds. Coupled with a UV detector, it offers a robust and sensitive method for the analysis of nitroanilines[1].
Principle
The method involves the separation of this compound from the sample matrix on a reverse-phase HPLC column. The quantification is achieved by detecting the analyte using a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of the analyte in the sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent) for sample cleanup and pre-concentration, particularly for environmental water samples[1].
-
Syringe filters (0.45 µm) for sample filtration.
-
1.2.2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
1.2.3. Sample Preparation (for Water Samples)
-
Filtration: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
-
1.2.4. HPLC Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. Based on the nitroaniline chromophore, a wavelength in the range of 254 nm or 400 nm is expected to provide good sensitivity.
-
Run Time: 10 minutes.
1.2.5. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time, as determined by the injection of a standard solution.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance of the HPLC-UV method for the quantification of this compound. These values are based on typical performance characteristics for similar nitroaniline compounds.
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow Diagram
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. ajrconline.org [ajrconline.org]
- 6. epa.gov [epa.gov]
Application Notes and Protocols for the Analysis of N-(2-Ethoxyethyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed proposed methodologies for the analysis of N-(2-Ethoxyethyl)-2-nitroaniline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are based on established methods for structurally similar compounds, including various nitroanilines and their derivatives. The information herein is intended to serve as a starting point for method development and validation in a research and drug development context.
Introduction
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is designed for the quantification of this compound in various sample matrices. The methodology is adapted from established procedures for other nitroaniline compounds.
Experimental Protocol
2.1.1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column is recommended. Typical dimensions would be 4.6 mm x 150 mm with a 5 µm particle size.
2.1.2. Reagents and Standards
-
Solvents: HPLC-grade acetonitrile and water are required.
-
Mobile Phase Modifier: Formic acid or phosphoric acid can be used to control the pH of the mobile phase. For Mass Spectrometry (MS) compatible methods, formic acid is preferred[1].
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. Serial dilutions are then made to create calibration standards.
2.1.3. Chromatographic Conditions The following are proposed starting conditions for method development:
| Parameter | Recommended Setting |
| Mobile Phase | A) 0.1% Formic Acid in WaterB) 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Based on the UV-Vis spectrum of 2-nitroaniline, which shows strong absorbance around 280 nm and 410 nm, a primary detection wavelength of 280 nm is proposed. A DAD can be used to monitor multiple wavelengths for specificity[1]. |
2.1.4. Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.
-
For Drug Product (e.g., Tablets): Crush a representative number of tablets, accurately weigh a portion of the powder, and extract the analyte with a suitable solvent. The extraction may involve sonication and centrifugation. The supernatant should be filtered through a 0.45 µm syringe filter before injection.
-
For Biological Matrices: A protein precipitation or liquid-liquid extraction step will be necessary to remove matrix interferences.
Data Presentation
Table 1: Proposed HPLC Method Parameters and Expected Performance
| Parameter | Proposed Value/Range | Rationale/Reference |
| Retention Time | To be determined experimentally | Dependent on final optimized conditions |
| Linearity (r²) | > 0.999 | Based on typical requirements for analytical methods |
| Limit of Detection (LOD) | To be determined experimentally | Expected to be in the low ng/mL range |
| Limit of Quantification (LOQ) | To be determined experimentally | Expected to be in the mid-to-high ng/mL range |
| Precision (%RSD) | < 2% | Standard requirement for validated methods |
| Accuracy/Recovery (%) | 98-102% | Standard requirement for validated methods |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed GC-MS method is suitable for the sensitive and selective analysis of this compound, assuming the compound is thermally stable.
Experimental Protocol
3.1.1. Instrumentation
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
3.1.2. Reagents and Standards
-
Solvents: GC-grade solvents such as dichloromethane, ethyl acetate, or methanol for sample and standard preparation.
-
Carrier Gas: Helium (99.999% purity).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. Create calibration standards through serial dilution.
3.1.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Setting |
| Injection Mode | Splitless (for trace analysis) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
| Scan Range (Full Scan) | m/z 40-400 |
| SIM Ions | To be determined from the mass spectrum of the analyte. The molecular ion and characteristic fragment ions should be selected. |
3.1.4. Sample Preparation
-
For Drug Substance: Dissolve the sample in a suitable volatile solvent.
-
For Drug Product: Extract the analyte using a suitable solvent. The extract may need to be concentrated and reconstituted in a more volatile solvent.
-
Derivatization: If the compound exhibits poor chromatographic behavior (e.g., peak tailing), derivatization (e.g., silylation) may be necessary, although this adds complexity to the sample preparation.
Data Presentation
Table 2: Proposed GC-MS Method Parameters and Expected Performance
| Parameter | Proposed Value/Range | Rationale/Reference |
| Retention Time | To be determined experimentally | Dependent on the column and temperature program |
| Characteristic Ions (m/z) | To be determined from the mass spectrum | The molecular ion and major fragments will be key identifiers. |
| Linearity (r²) | > 0.995 | Typical for quantitative GC-MS methods |
| Limit of Detection (LOD) | To be determined experimentally | Expected to be in the pg range in SIM mode |
| Limit of Quantification (LOQ) | To be determined experimentally | Expected to be in the low pg range in SIM mode |
| Precision (%RSD) | < 5% | Standard requirement for trace analysis |
| Accuracy/Recovery (%) | 95-105% | Standard requirement for trace analysis |
Logical Relationship for Method Selection
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion
The HPLC and GC-MS methods proposed in this document provide a comprehensive starting point for the analysis of this compound. The HPLC method is a robust technique suitable for a wide range of applications, while the GC-MS method offers higher sensitivity for trace-level detection, provided the analyte is thermally stable. It is imperative that these methods undergo rigorous validation to demonstrate their suitability for their intended purpose, adhering to the guidelines of relevant regulatory bodies. The actual performance characteristics, such as retention times, LOD, and LOQ, must be determined experimentally during method development and validation.
References
experimental setup for reactions involving N-(2-Ethoxyethyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis and potential applications of N-(2-Ethoxyethyl)-2-nitroaniline. The information is compiled for use by researchers, scientists, and professionals in drug development.
Introduction
This compound is a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. As a derivative of 2-nitroaniline, it can serve as a versatile intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are of interest in medicinal chemistry. The ethoxyethyl group can influence the molecule's solubility and pharmacokinetic properties. Nitroaromatic compounds are also known to be key building blocks for various dyes and have been investigated for their biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented below.
| Property | Value | Reference Compound |
| Molecular Formula | C10H14N2O3 | N/A |
| Molecular Weight | 210.23 g/mol | N/A |
| CAS Number | 95893-88-2 | N/A |
| Appearance | Expected to be a yellow or orange solid | 2-Nitroaniline[1] |
| Melting Point | Not available | N-(2-Hydroxyethyl)-2-nitroaniline: 76 °C[2] |
| Boiling Point | Not available | 2-Nitroaniline: 284 °C[1] |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and ethyl acetate. | General solubility of nitroanilines |
Synthesis Protocol: Nucleophilic Aromatic Substitution
A plausible and common method for the synthesis of N-substituted nitroanilines is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halonitrobenzene with an appropriate amine. In this case, 2-chloronitrobenzene is reacted with 2-ethoxyethanamine.
Reaction Scheme:
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Chloronitrobenzene | C6H4ClNO2 | 157.56 | 1.58 g (10 mmol) |
| 2-Ethoxyethanamine | C4H11NO | 89.14 | 1.07 g (12 mmol) |
| Triethylamine | (C2H5)3N | 101.19 | 1.52 g (15 mmol) |
| Dimethylformamide (DMF) | C3H7NO | 73.09 | 50 mL |
| Ethyl acetate | C4H8O2 | 88.11 | For extraction |
| Saturated NaCl solution | NaCl(aq) | N/A | For washing |
| Anhydrous MgSO4 | MgSO4 | 120.37 | For drying |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Experimental Procedure
-
To a 100 mL round-bottom flask, add 2-chloronitrobenzene (1.58 g, 10 mmol) and dimethylformamide (50 mL).
-
Add 2-ethoxyethanamine (1.07 g, 12 mmol) and triethylamine (1.52 g, 15 mmol) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 6-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaCl solution (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.
Characterization Data (Hypothetical)
The following table presents expected characterization data based on analogous compounds.
| Technique | Expected Result |
| 1H NMR (CDCl3, 400 MHz) | δ 8.2 (d, 1H, Ar-H), 7.4 (t, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.7 (t, 1H, Ar-H), 3.8 (t, 2H, -NH-CH2-), 3.6 (t, 2H, -CH2-O-), 3.5 (q, 2H, -O-CH2-CH3), 1.2 (t, 3H, -CH3) |
| 13C NMR (CDCl3, 100 MHz) | δ 145.5, 136.0, 132.0, 127.0, 115.0, 114.0, 69.5, 66.5, 43.0, 15.0 |
| Mass Spectrometry (ESI+) | m/z 211.1 [M+H]+ |
| FT-IR (KBr) | ν (cm-1) 3400 (N-H), 1580 (NO2), 1520 (NO2), 1250 (C-O) |
Potential Applications in Drug Development
Nitroaromatic compounds are precursors to a wide range of biologically active molecules. The reduction of the nitro group to an amine is a key transformation that opens up numerous possibilities for further functionalization.
Synthesis of Benzimidazole Derivatives
This compound can be a precursor for the synthesis of 1-(2-ethoxyethyl)benzimidazoles. This involves the reduction of the nitro group followed by cyclization with a suitable carboxylic acid or its derivative. Benzimidazole scaffolds are present in numerous FDA-approved drugs.
Workflow for Benzimidazole Synthesis:
Caption: Workflow for the synthesis of benzimidazole derivatives.
Potential as a Bioactive Scaffold
The nitroaniline moiety itself has been explored for various biological activities. For instance, some nitroaniline derivatives have shown potential as inhibitors of certain enzymes or as antimicrobial agents. The ethoxyethyl side chain can be modified to optimize activity and pharmacokinetic properties.
Safety Precautions
-
Nitroaromatic compounds should be handled with care as they can be toxic and are often skin and eye irritants.
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in the procedure.
This document provides a foundational guide for the synthesis and potential applications of this compound. Researchers are encouraged to adapt and optimize the protocols based on their specific experimental needs and to explore the full potential of this compound in their respective fields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of N-(2-Ethoxyethyl)-2-nitroaniline.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halonitrobenzene and 2-ethoxyethanolamine. The following protocol is a generalized procedure based on established SNAr methodologies.
Materials:
-
2-Chloronitrobenzene or 2-Fluoronitrobenzene
-
2-Ethoxyethanolamine
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronitrobenzene (1.0 eq) and 2-ethoxyethanolamine (1.2 eq) in DMF.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the reaction mixture. The base acts as a scavenger for the hydrohalic acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Reaction Parameters
| Parameter | 2-Chloronitrobenzene | 2-Fluoronitrobenzene |
| Molar Ratio (Haloarene:Amine:Base) | 1 : 1.2 : 2 | 1 : 1.2 : 2 |
| Typical Solvent | DMF, DMSO | DMF, DMSO |
| Reaction Temperature (°C) | 80 - 120 | 60 - 100 |
| Typical Reaction Time (h) | 4 - 12 | 2 - 8 |
| Reported Yield Range (%) | 75 - 90 | 85 - 95 |
Troubleshooting Guide & FAQs
Q1: Why is my reaction yield consistently low?
A1: Several factors can contribute to low yields in this SNAr reaction. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and continue to monitor by TLC. If the reaction has stalled, consider a moderate increase in temperature.
-
-
Base Strength: The base may not be strong enough to effectively neutralize the generated acid.
-
Solution: While potassium carbonate is common, a stronger base like sodium hydride (NaH) can be used, particularly if the amine is deprotonated prior to the addition of the haloarene. However, exercise caution as stronger bases can promote side reactions.
-
-
Moisture: The presence of water can hydrolyze the starting material or interfere with the base.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Nucleophile Volatility: 2-Ethoxyethanolamine is somewhat volatile and may evaporate from the reaction mixture at elevated temperatures.
-
Solution: Ensure the reflux condenser is functioning efficiently. A slightly larger excess of the amine (e.g., 1.5 eq) can also be used to compensate for any loss.
-
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
A2: The formation of side products is a common issue. Here are some possibilities:
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Dialkylation: The product, this compound, still possesses a secondary amine proton. Under the reaction conditions, it can potentially react with another molecule of the 2-halonitrobenzene, leading to a diarylated byproduct.
-
Solution: Use a moderate excess of the amine nucleophile to favor the desired mono-alkylation. Avoid a large excess of the haloarene.
-
-
Reaction with the Hydroxyl Group: While the amine is a better nucleophile than the alcohol, at higher temperatures or with very strong bases, the hydroxyl group of 2-ethoxyethanolamine could potentially react, leading to an O-arylated byproduct.[1]
-
Solution: Maintain the recommended reaction temperature. The higher nucleophilicity of the amine generally ensures its preferential reaction.[1]
-
-
Decomposition: At excessively high temperatures, nitroaromatic compounds can decompose.
-
Solution: Adhere to the optimal temperature range.
-
Q3: How do I effectively purify the final product?
A3: Purification is crucial to obtain this compound of high purity.
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Column Chromatography: This is a highly effective method for separating the desired product from starting materials and side products. A silica gel column with a gradient elution system of ethyl acetate in hexanes is typically effective.
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Recrystallization: If the crude product is a solid, recrystallization can be an excellent purification technique. Suitable solvent systems can be determined experimentally and may include ethanol/water or ethyl acetate/hexanes mixtures.
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Acid-Base Extraction: As the product is an aniline derivative, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. This can help separate it from non-basic impurities. Subsequent neutralization of the aqueous layer and re-extraction into an organic solvent will recover the purified product.
Q4: Can I use a different leaving group on the nitroarene?
A4: Yes, the nature of the leaving group significantly impacts the reaction rate. The general order of reactivity for SNAr reactions is F > Cl > Br > I.[2] Using 2-fluoronitrobenzene will generally result in a faster reaction and may allow for milder reaction conditions (lower temperature, shorter time) compared to 2-chloronitrobenzene.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
optimization of reaction conditions for N-alkylation of 2-nitroaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data for the N-alkylation of 2-nitroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my N-alkylation of 2-nitroaniline resulting in low or no yield?
A1: Several factors can contribute to poor yields:
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Low Basicity of 2-Nitroaniline: The primary challenge is the reduced nucleophilicity of the amino group. The electron-withdrawing nature of the ortho-nitro group significantly decreases the basicity of the aniline nitrogen, making it a poor nucleophile[1][2]. Consequently, the reaction often requires more forcing conditions than the alkylation of aniline itself.
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Insufficient Base Strength: A weak base (e.g., NaHCO₃) may not be strong enough to deprotonate the amine or neutralize the acid byproduct effectively. Stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (tBuOK), or sodium hydride (NaH) are often necessary[3][4][5][6].
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Inappropriate Temperature: The reaction may be too slow at room temperature due to the low reactivity of the substrate. Increasing the reaction temperature, often to 80-140°C, is typically required to achieve a reasonable rate[4][6].
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices that can help stabilize charged intermediates and increase reaction rates[7].
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The most common side products are:
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N,N-Dialkylation: The mono-alkylated product can be further alkylated to form a tertiary amine. To minimize this, use a slight excess of 2-nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). Running the reaction to partial conversion of the starting material can also favor mono-alkylation.
-
O-Alkylation of the Nitro Group: While less common, interaction with the nitro group can lead to undesired byproducts, especially under harsh conditions.
-
Elimination Products: If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution, especially with sterically hindered substrates and strong, non-nucleophilic bases. Using a primary alkylating agent minimizes this issue.
Q3: How do I select the optimal solvent for my reaction?
A3: The ideal solvent should:
-
Dissolve Reactants: Ensure 2-nitroaniline, the base, and the alkylating agent are sufficiently soluble.
-
Have a Suitable Boiling Point: The solvent must be stable at the optimal reaction temperature. For sluggish reactions, a higher-boiling solvent like toluene, DMF, or DMSO is preferable.
-
Be Aprotic: Polar aprotic solvents (e.g., acetonitrile, DMF, acetone, 2-butanone) are generally preferred as they do not protonate the amine, thus preserving its nucleophilicity[7][8]. Protic solvents can solvate the amine, reducing its reactivity.
Q4: What factors should I consider when choosing a base?
A4: Base selection is critical.
-
Strength (pKa): The base must be strong enough to facilitate the reaction, often by deprotonating the amine. For 2-nitroaniline, stronger bases like tBuOK are often more effective than weaker ones like K₂CO₃[4][5][6].
-
Solubility: The base should have some solubility in the reaction medium to be effective.
-
Steric Hindrance: A non-nucleophilic, sterically hindered base can be advantageous if elimination is a competing side reaction.
Q5: My reaction is clean but very slow. How can I improve the rate?
A5:
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Increase Temperature: This is the most common method. Monitor for decomposition or side product formation at higher temperatures[7].
-
Use a Catalyst: For certain types of alkylation, such as with alcohols (a "borrowing hydrogen" methodology), a transition metal catalyst (e.g., based on Ru, Ir, Mn, Co) is essential[3][4][5][6]. These catalysts facilitate the oxidation of the alcohol to an aldehyde in-situ, which then forms an imine with the amine, followed by reduction.
-
Change the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. Using an alkyl iodide will significantly increase the reaction rate compared to an alkyl chloride.
Optimization of Reaction Conditions
The following tables summarize key parameters for the N-alkylation of anilines, with specific relevance to 2-nitroaniline.
Table 1: General Optimization Parameters for N-Alkylation of 2-Nitroaniline
| Parameter | Options | Considerations/Recommendations |
| Alkylating Agent | Alkyl Halides (R-I, R-Br, R-Cl), Alcohols (R-OH) | Reactivity: R-I > R-Br > R-Cl. Alcohols require a catalyst and typically higher temperatures[4][5]. |
| Base | K₂CO₃, Cs₂CO₃, tBuOK, NaH, KOH | Due to low basicity of 2-nitroaniline, stronger bases like tBuOK or NaH are often required[2]. |
| Solvent | Acetonitrile, DMF, DMSO, Toluene, THF | Polar aprotic solvents are generally preferred. Toluene is effective for higher temperature reactions[6]. |
| Temperature | 25°C to 140°C | Room temperature is often insufficient. 80-120°C is a common range. Higher temperatures may be needed for less reactive alkylating agents[4][6]. |
| Catalyst | None (for alkyl halides), Ru, Ir, Mn, Co complexes | Catalysts are mandatory for alkylation with alcohols via hydrogen borrowing methodology[3][4][5]. |
| Stoichiometry | 1:1 to 1.5:1 (Amine:Alkylating Agent) | A slight excess of the amine can help minimize N,N-dialkylation. |
Table 2: Selected Examples of N-Alkylation of Anilines
| Amine Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Nitroaniline | Benzyl Alcohol | NHC-Ir(III) (1.0) | tBuOK | - | 120 | 64 | [4] |
| Aniline | Benzyl Alcohol | Mn-PNP (2.0) | tBuOK | Toluene | 80 | >99 | [5] |
| Aniline | Benzyl Alcohol | CoNx@NC (10 mg) | tBuOK | Toluene | 140 | 98 | [6] |
| Nitrobenzene* | Propyl Halide | V₂O₅/TiO₂ (10 wt%) | - | Ethanol | 90 | 44 | [9] |
*Note: This example is a reductive alkylation, starting from the nitroarene.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitroaniline (1.0 eq.).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile or DMF, ~0.1 M concentration).
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and filter off any inorganic salts. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate)[5].
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Catalytic N-Alkylation with an Alcohol
-
Setup: In an argon-filled Schlenk tube, add the catalyst (e.g., NHC-Ir(III) complex, 1.0 mol%), the base (e.g., tBuOK, 1.5 eq.), and a magnetic stir bar[4].
-
Reagent Addition: Add 2-nitroaniline (1.0 eq.), the alcohol (e.g., benzyl alcohol, 1.5 eq.), and the solvent (if any) under an inert atmosphere[4][5].
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120°C). Stir for the required time (e.g., 20-24 hours)[4].
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography.
Visual Guides
Caption: General experimental workflow for the N-alkylation of 2-nitroaniline.
References
- 1. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. ionike.com [ionike.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
Technical Support Center: Purification of N-(2-Ethoxyethyl)-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(2-Ethoxyethyl)-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized from 2-nitrochlorobenzene and 2-ethoxyethanamine?
A1: The most probable impurities in your crude product are:
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Unreacted starting materials: 2-nitrochlorobenzene and 2-ethoxyethanamine.
-
Side-products: Small amounts of 2-nitrophenol could be present if water was not rigorously excluded from the reaction. Other potential side-products could arise from further reactions of your starting materials or product under the specific reaction conditions.
Q2: My crude product is a dark, oily substance. Is this normal?
A2: Crude this compound can often be an oil or a low-melting solid, and coloration from minor, highly colored impurities is common in nitro compounds. Purification via recrystallization or column chromatography should yield a cleaner, crystalline product.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[1][2] A suitable eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The starting materials, crude mixture, and purified fractions can be spotted on a TLC plate to track the removal of impurities. The product, being more polar than 2-nitrochlorobenzene but potentially less polar than highly polar impurities, should have a distinct Rf value.
Q4: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A4: If crystallization is sluggish, you can try the following:
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Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Concentrating the solution: If too much solvent was added, carefully evaporate some of it to increase the concentration of the product.
-
Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during recrystallization | Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Consider using a mixed solvent system (e.g., ethanol/water) to optimize solubility.[3][4] |
| Incomplete elution from chromatography column | If using column chromatography, ensure the eluent polarity is gradually increased to elute all of your product. Monitor the elution with TLC. |
| Product is still in the aqueous layer after workup | Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent to ensure the amine is not protonated. |
Issue 2: Persistent Impurities After a Single Purification Step
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities | If recrystallization does not remove a particular impurity, it may have similar solubility properties to your product. A second recrystallization from a different solvent system may be effective. |
| Similar polarity of product and impurity | If an impurity co-elutes with your product during column chromatography, try a different eluent system or a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline. The optimal solvent and ratios should be determined on a small scale first. Based on procedures for similar compounds like p-nitroaniline and N-benzyl-2-methyl-4-nitroaniline, an ethanol/water or methanol/water mixture is a good starting point.[3][5]
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Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Pack a glass column with silica gel or alumina using a slurry method with a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and load it onto the top of the column.
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Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
The following table presents hypothetical data for the purification of crude this compound. Actual results may vary depending on the initial purity and the specific conditions used.
| Purification Method | Starting Material (g) | Yield of Pure Product (g) | Recovery (%) | Purity (by HPLC) |
| Recrystallization (Ethanol/Water) | 5.0 | 3.8 | 76 | >98% |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | 5.0 | 4.2 | 84 | >99% |
Visualization
Purification Workflow
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: General workflow for the purification of this compound.
Expected ¹H NMR Signals
This diagram illustrates the expected proton NMR signals for the purified compound, which can be used to confirm its identity and purity.
Caption: Expected ¹H NMR signals for this compound.
References
challenges in the scale-up of N-(2-Ethoxyethyl)-2-nitroaniline production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of N-(2-Ethoxyethyl)-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the N-alkylation of 2-nitroaniline. This reaction typically involves the nucleophilic substitution of a leaving group on a 2-ethoxyethyl moiety by the amino group of 2-nitroaniline. The general reaction is illustrated below:
Technical Support Center: N-(2-Ethoxyethyl)-2-nitroaniline Degradation Studies
Welcome to the technical support center for N-(2-Ethoxyethyl)-2-nitroaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, the primary degradation pathways observed under forced degradation conditions (such as acidic, basic, oxidative, and photolytic stress) are expected to be hydrolysis of the ether linkage and reduction of the nitro group. Other potential, though likely minor, pathways could include oxidation of the ethyl group and hydroxylation of the aromatic ring.
Q2: I am observing incomplete degradation of my compound even under harsh stress conditions. What could be the reason?
A2: this compound may exhibit significant stability under certain conditions.[1] If you observe incomplete degradation, consider the following:
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Increase Stressor Concentration: The concentration of the acid, base, or oxidizing agent may be insufficient. A stepwise increase in concentration is recommended.
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Extend Exposure Time: The duration of the stress test may not be long enough. Try extending the time points for sample collection.
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Elevate Temperature: For hydrolytic and thermal degradation, increasing the temperature can accelerate the reaction rate.[2]
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Solvent System: The solubility of the compound in the stress medium is crucial. Ensure complete dissolution to allow for uniform exposure to the stressor.
Q3: My quantitative analysis shows poor mass balance. What are the possible causes and how can I troubleshoot this?
A3: Poor mass balance in degradation studies can arise from several factors:
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Formation of Non-Chromophoric Degradants: Some degradation products may lack a UV-Vis chromophore, making them undetectable by standard HPLC-UV methods. Using a mass spectrometer (LC-MS) can help identify these compounds.
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Precipitation of Degradants: Degradation products may be insoluble in the analytical mobile phase, leading to their loss from the analysis. Check for any precipitation in your samples.
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Adsorption to Container Surfaces: Both the parent compound and its degradants may adsorb to the surface of sample vials. Using silanized vials can mitigate this issue.
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Volatility of Degradants: Volatile degradation products may be lost during sample preparation or analysis.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Step |
| Impurities in the starting material | Analyze a sample of the non-degraded compound to identify any pre-existing impurities. |
| Contamination from reagents or solvents | Run a blank injection of the solvent and degradation medium to check for extraneous peaks. |
| Formation of multiple degradation products | Employ a gradient elution method in your HPLC analysis to achieve better separation of all peaks. Couple the HPLC to a mass spectrometer to identify the mass of each unexpected peak. |
| Sample degradation after preparation | Analyze samples immediately after preparation or store them at a low temperature (e.g., 4°C) to prevent further degradation. |
Issue 2: Irreproducible Degradation Rates
| Potential Cause | Troubleshooting Step |
| Inconsistent temperature control | Ensure the heating apparatus (e.g., water bath, oven) maintains a stable and uniform temperature throughout the experiment. |
| Inaccurate concentration of stressor | Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment to ensure accurate concentrations. |
| Variable light intensity for photolytic studies | Use a calibrated photostability chamber to ensure consistent light exposure between experiments. |
| Inconsistent sample preparation | Follow a standardized protocol for sample preparation, including consistent volumes, concentrations, and mixing procedures. |
Experimental Protocols
Forced Hydrolytic Degradation
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Acidic Hydrolysis:
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Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Add an equal volume of 1 M HCl to the solution.
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Incubate the mixture at 60°C.
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Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
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Neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
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Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.
-
Add an equal volume of 1 M NaOH to the solution.
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Incubate the mixture at 60°C.
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Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
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Neutralize the aliquots with an equivalent amount of 1 M HCl.
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Dilute the neutralized samples with the mobile phase for HPLC analysis.
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Forced Oxidative Degradation
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Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.
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Add an equal volume of 3% hydrogen peroxide to the solution.
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Incubate the mixture at room temperature.
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Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
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Dilute the samples with the mobile phase for HPLC analysis.
Forced Photolytic Degradation
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Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., acetonitrile:water 50:50).
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Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
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Simultaneously, keep a control sample, protected from light, at the same temperature.
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Withdraw aliquots from both the exposed and control samples at appropriate time intervals.
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Dilute the samples with the mobile phase for HPLC analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound.
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 1 M HCl, 60°C | 24 | 75.2 | 15.8 (2-Nitroaniline) | 8.1 (Unknown) | 99.1 |
| 1 M NaOH, 60°C | 24 | 68.9 | 22.3 (2-Nitroaniline) | 7.9 (Unknown) | 99.1 |
| 3% H₂O₂, RT | 24 | 85.1 | 9.7 (N-oxide derivative) | 4.3 (Unknown) | 99.1 |
| Photolytic | 24 | 90.4 | 5.2 (Reduced nitro group) | 3.5 (Unknown) | 99.1 |
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
References
stabilizing N-(2-Ethoxyethyl)-2-nitroaniline during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the storage and stabilization of N-(2-Ethoxyethyl)-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and oxygen. For analytical reference standards, storage under an inert atmosphere, such as nitrogen or argon, is best practice to minimize oxidative degradation.[1]
Q2: What is the expected shelf life of this compound?
Q3: Are there any recommended stabilizers for this compound?
A3: While specific stabilizers for this compound are not documented, aromatic amines and nitroaromatic compounds can be susceptible to degradation by free radicals. Therefore, the addition of antioxidants that act as free radical scavengers may enhance stability. Aromatic amine antioxidants, such as substituted diphenylamines, or hindered phenolic antioxidants could be considered.[2][3][4] However, the compatibility of any stabilizer with your specific application and its potential to interfere with experimental results must be carefully evaluated. It is advisable to conduct a small-scale stability study to assess the effectiveness and compatibility of a chosen stabilizer.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure of this compound, potential degradation pathways include:
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Oxidation: The aromatic amine functionality can be susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities.
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Hydrolysis: The ether linkage in the ethoxyethyl group could potentially undergo hydrolysis under strongly acidic or basic conditions, although this is generally less likely under typical storage conditions.
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Photodegradation: Exposure to UV or visible light can induce photochemical reactions in nitroaromatic compounds.
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Thermal Decomposition: Like other nitroanilines, excessive heat can lead to decomposition, potentially involving the nitro group.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Change in color (e.g., darkening) | Oxidation of the amine group. | Store the compound under an inert atmosphere (nitrogen or argon). Ensure the container is tightly sealed. Minimize exposure to light by using amber vials or storing in a dark location. |
| Appearance of new peaks in HPLC analysis | Chemical degradation. | Review storage conditions. Implement a stability testing protocol to identify the degradation products. Consider the use of a compatible antioxidant. |
| Inconsistent experimental results | Degradation of the starting material. | Re-qualify the purity of the this compound stock. Prepare fresh solutions for each experiment. |
| Precipitation from solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If degradation is suspected, analyze the precipitate to identify its composition. |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the stability of this compound and detecting any degradation products.
Objective: To develop an HPLC method that separates the intact this compound from all potential degradation products.
Methodology:
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Column Selection: A reversed-phase C18 column is a suitable starting point.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with a range of polarities.
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Detection: A UV detector set at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended as it can help in identifying the spectral characteristics of any new peaks that appear due to degradation.
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Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions:
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Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
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Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
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Oxidation: Treat with 3% H₂O₂ at room temperature.
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Thermal Stress: Heat the solid compound at a temperature below its melting point.
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Photostability: Expose the compound to UV and visible light.
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Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main compound peak.
Accelerated Stability Testing
Accelerated stability testing can be used to predict the long-term stability of this compound.
Methodology:
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Store aliquots of the compound at elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity (e.g., 75% RH).
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At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a sample and analyze it using the validated stability-indicating HPLC method.
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Determine the rate of degradation at each temperature.
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Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (e.g., 4°C or room temperature) and estimate the shelf life.
Visualizations
Caption: Logical workflow for maintaining the stability of this compound.
Caption: Experimental workflow for stability testing of this compound.
References
preventing byproduct formation in N-(2-Ethoxyethyl)-2-nitroaniline reactions
Welcome to the technical support center for the synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reactions, with a focus on preventing byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the N-alkylation of 2-nitroaniline with a 2-ethoxyethyl halide (e.g., bromide or chloride).
| Observed Problem | Potential Cause | Recommended Solution |
| Low Conversion of 2-Nitroaniline | 1. Insufficient reaction temperature: The reaction may be too slow at lower temperatures. 2. Weak base: The base used may not be strong enough to deprotonate the weakly nucleophilic 2-nitroaniline. 3. Poor solvent choice: The solvent may not be suitable for an SN2 reaction. | 1. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproduct increase. 2. Switch to a stronger base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). 3. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the SN2 reaction. |
| Formation of a Major Byproduct with a Higher Molecular Weight | 1. Over-alkylation (dialkylation): The product, this compound, can be more nucleophilic than the starting 2-nitroaniline, leading to a second alkylation. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the 2-ethoxyethyl halide. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Presence of Low Molecular Weight Impurities | 1. Elimination of the alkylating agent: The 2-ethoxyethyl halide may undergo an E2 elimination reaction in the presence of a strong base to form ethoxyethene. | 1. Use a milder base such as sodium bicarbonate (NaHCO₃) if possible, although this may require higher temperatures. 2. Ensure the reaction temperature is not excessively high. |
| Complex Mixture of Products | 1. Reaction conditions are too harsh: High temperatures and strong bases can lead to decomposition of starting materials or products. | 1. Lower the reaction temperature and extend the reaction time. 2. Screen different base/solvent combinations to find milder conditions that still provide a reasonable reaction rate. |
| Difficulty in Product Isolation and Purification | 1. Incomplete reaction: The presence of unreacted 2-nitroaniline can complicate purification. 2. Similar polarity of product and byproducts: The desired product and byproducts may have similar polarities, making chromatographic separation challenging. | 1. Drive the reaction to completion by optimizing conditions as described above. 2. For purification, consider column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the N-alkylation of 2-nitroaniline and how can I minimize it?
A1: The most common byproduct is the dialkylated product, N,N-bis(2-Ethoxyethyl)-2-nitroaniline. The nitrogen atom of the mono-alkylated product can be more nucleophilic than that of 2-nitroaniline, leading to a second alkylation. To minimize this, use a controlled stoichiometry of your alkylating agent (1.0-1.2 equivalents) and add it slowly to the reaction mixture.
Q2: My reaction is very slow. What can I do to improve the reaction rate without generating more byproducts?
A2: The low nucleophilicity of 2-nitroaniline, due to the electron-withdrawing nitro group, is the primary reason for slow reaction rates. To improve the rate, you can:
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Use a stronger base like potassium carbonate or sodium hydride to increase the concentration of the more nucleophilic anilide anion.
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Employ a polar aprotic solvent such as DMF or DMSO, which are known to accelerate SN2 reactions.
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Consider adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), if you are using a biphasic system.
Q3: Are there alternative, "greener" methods for synthesizing this compound?
A3: Yes, alternative methods that avoid the use of alkyl halides are gaining popularity. One such method is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where an alcohol (in this case, 2-ethoxyethanol) is used as the alkylating agent in the presence of a suitable metal catalyst. This method produces water as the only byproduct. Another approach is reductive amination, which would involve reacting 2-nitroaniline with 2-ethoxyacetaldehyde in the presence of a reducing agent.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a solvent system that gives good separation between your starting material (2-nitroaniline), your desired product, and any potential byproducts. Staining with a UV lamp is usually sufficient for visualization. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent technique to track the formation of the product and byproducts over time.
Q5: What is the best way to purify the final product?
A5: The purification method will depend on the scale of your reaction and the nature of the impurities.
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Column chromatography: This is the most common method for small to medium-scale reactions. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
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Recrystallization: If the product is a solid and the main impurity is the starting material or the dialkylated product, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be a highly effective purification technique.
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Acid-base extraction: You can potentially use differences in basicity to separate the product from unreacted starting material, although this may be challenging due to the low basicity of nitroanilines.
Experimental Protocols
General Protocol for N-alkylation of 2-Nitroaniline
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitroaniline (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).
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Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.
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Addition of Alkylating Agent: Slowly add 2-ethoxyethyl bromide (1.1 eq) to the stirred suspension.
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Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol for Analysis by Thin-Layer Chromatography (TLC)
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Plate Preparation: Use a silica gel-coated TLC plate.
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Spotting: Dissolve small aliquots of your reaction mixture and starting materials in a suitable solvent (e.g., ethyl acetate) and spot them on the TLC plate.
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Elution: Develop the plate in a chamber containing an appropriate mobile phase (e.g., 20% ethyl acetate in hexanes).
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Visualization: Visualize the spots under a UV lamp (254 nm). The product should have a different Rf value than the starting 2-nitroaniline.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for byproduct prevention.
Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purity of synthesized N-(2-Ethoxyethyl)-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound and what are the potential impurities?
A1: The most probable synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-chloro-nitrobenzene or 2-fluoro-nitrobenzene with 2-ethoxyethanolamine in the presence of a base.
Potential Impurities:
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Unreacted Starting Materials: 2-chloronitrobenzene and 2-ethoxyethanolamine.
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Polysubstituted Byproducts: Di- or tri-substituted nitroanilines if the reaction conditions are not carefully controlled.
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Isomeric Impurities: Small amounts of the 4-nitro isomer may be present depending on the starting materials.
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Degradation Products: Overheating or prolonged reaction times can lead to the formation of various degradation products.
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Solvent and Reagent Residues: Residual solvents and bases used in the reaction and work-up.
Q2: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?
A2: Incomplete reactions can be due to several factors:
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Insufficient Reaction Time or Temperature: The SNAr reaction may require more forcing conditions than applied.
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Ineffective Base: The base used may not be strong enough to deprotonate the amine of 2-ethoxyethanolamine effectively.
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Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.
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Deactivation of Nucleophile: The amine nucleophile can be protonated by any acidic species in the reaction mixture, rendering it inactive.
Q3: I am observing a dark, tar-like substance in my crude product. What is it and how can I avoid it?
A3: The formation of dark, tar-like substances is often due to side reactions and decomposition, which can be caused by:
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High Reaction Temperatures: Excessive heat can lead to polymerization and degradation of the nitroaniline product.
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Presence of Oxygen: Oxidation of the aniline derivative can occur, especially at elevated temperatures.
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Strongly Basic Conditions: While a base is necessary, overly strong basic conditions can promote side reactions.
To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), optimizing the reaction temperature, and choosing a suitable, non-nucleophilic base.
Troubleshooting Guide for Purification
This guide provides solutions to common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Initial Work-up | Inefficient removal of starting materials or byproducts. | Proceed with column chromatography or recrystallization for further purification. |
| Oily Product Instead of Solid | Presence of residual solvent or impurities depressing the melting point. | Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. If unsuccessful, purify by column chromatography. |
| Product Fails to Crystallize During Recrystallization | Incorrect solvent system, supersaturation not reached, or presence of impurities inhibiting crystal growth. | Try a different solvent or a solvent/anti-solvent system. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Multiple Spots on TLC After Column Chromatography | Co-elution of impurities with the product. | Optimize the mobile phase for better separation. A shallower solvent gradient or a different solvent system may be required. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Low Recovery from Column Chromatography | Product is too strongly adsorbed to the stationary phase or is being lost during solvent evaporation. | Use a more polar mobile phase to elute the product. Be cautious with the temperature and vacuum during solvent removal to avoid loss of a volatile product. |
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by removing less soluble and more soluble impurities.
Materials:
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Crude this compound
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Ethanol (or Isopropanol)
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Deionized Water (as an anti-solvent, if needed)
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Erlenmeyer flask
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Hot plate with stirring
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
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If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.
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Hot-filter the solution to remove the charcoal or any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
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If crystals do not form, slowly add deionized water dropwise until the solution becomes slightly turbid.
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Allow the solution to stand at room temperature and then in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol.
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Dry the purified crystals under vacuum.
Column Chromatography Protocol
Objective: To separate this compound from closely related impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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Chromatography column
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Collection tubes
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TLC plates and chamber
Procedure:
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Prepare the column by packing silica gel in hexane as a slurry.
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Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
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Load the sample onto the top of the silica gel bed.
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Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
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Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the compounds.
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Collect fractions in separate tubes.
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Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides typical, though not absolute, quantitative data for the synthesis and purification of N-substituted nitroanilines. Actual results may vary based on specific reaction conditions and the scale of the experiment.
| Parameter | Expected Range | Notes |
| Crude Yield | 70-90% | Dependent on reaction completion and work-up efficiency. |
| Purity after Recrystallization | >98% | Assessed by HPLC or NMR. |
| Recovery from Recrystallization | 60-80% | Dependent on solubility differences and technique. |
| Purity after Column Chromatography | >99% | Assessed by HPLC or NMR. |
| Recovery from Column Chromatography | 70-90% | Dependent on loading and elution conditions. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
Validation & Comparative
Spectroscopic Fingerprinting: Confirming the Structure of N-(2-Ethoxyethyl)-2-nitroaniline and its Analogs
A Comparative Guide for Researchers
In the landscape of pharmaceutical research and drug development, unequivocal structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques to confirm the structure of N-(2-Ethoxyethyl)-2-nitroaniline. Due to the limited availability of published experimental data for this specific molecule, this guide will leverage predictive analysis based on its structural components and draw direct comparisons with closely related, well-characterized analogs: 2-nitroaniline and N-ethyl-2-nitroaniline.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for spectroscopic characterization of N-substituted nitroanilines. We will explore the expected data from Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and its analogs.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Predicted) | 2-Nitroaniline (Experimental) | N-ethyl-2-nitroaniline (Experimental) |
| N-H Stretch | ~3400 cm⁻¹ (secondary amine) | 3483 & 3369 cm⁻¹ (primary amine) | ~3400 cm⁻¹ (secondary amine) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | N/A | ~2950-2850 cm⁻¹ |
| NO₂ Asymmetric Stretch | ~1520 cm⁻¹ | 1505 cm⁻¹ | ~1520 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | 1345 cm⁻¹ | ~1350 cm⁻¹ |
| C-N Stretch | ~1300 cm⁻¹ | ~1300 cm⁻¹ | ~1300 cm⁻¹ |
| C-O Stretch (Ether) | ~1120 cm⁻¹ | N/A | N/A |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (Chemical Shifts in ppm)
| Proton Environment | This compound (Predicted) | 2-Nitroaniline (Experimental) | N-ethyl-2-nitroaniline (Experimental) |
| Aromatic H (ortho to NO₂) | ~8.1 (dd) | 8.097 (dd) | ~8.1 (dd) |
| Aromatic H (para to NO₂) | ~7.4 (ddd) | 7.349 (ddd) | ~7.4 (ddd) |
| Aromatic H (meta to NO₂) | ~6.8 (dd) | 6.823 (dd) | ~6.8 (dd) |
| Aromatic H (ortho to NH) | ~6.7 (ddd) | 6.688 (ddd) | ~6.7 (ddd) |
| N-H | ~6.1 (br s) | 6.1 (br s) | ~6.0 (br t) |
| -N-CH₂- | ~3.5 (q) | N/A | ~3.4 (q) |
| -O-CH₂- | ~3.7 (t) | N/A | N/A |
| -O-CH₂-CH₃ | ~3.6 (q) | N/A | N/A |
| -CH₂-CH₃ (Ethyl on N) | N/A | N/A | ~1.4 (t) |
| -O-CH₂-CH₃ | ~1.2 (t) | N/A | N/A |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Chemical Shifts in ppm)
| Carbon Environment | This compound (Predicted) | 2-Nitroaniline (Experimental) | N-ethyl-2-nitroaniline (Experimental) |
| C-NH | ~147 | ~147 | ~146 |
| C-NO₂ | ~134 | ~134 | ~134 |
| Aromatic CH (ortho to NO₂) | ~136 | ~136 | ~136 |
| Aromatic CH (para to NO₂) | ~116 | ~116 | ~116 |
| Aromatic CH (meta to NO₂) | ~126 | ~126 | ~126 |
| Aromatic CH (ortho to NH) | ~115 | ~115 | ~115 |
| -N-CH₂- | ~43 | N/A | ~38 |
| -O-CH₂- | ~70 | N/A | N/A |
| -O-CH₂-CH₃ | ~66 | N/A | N/A |
| -CH₂-CH₃ (Ethyl on N) | N/A | N/A | ~14 |
| -O-CH₂-CH₃ | ~15 | N/A | N/A |
Table 4: Mass Spectrometry (MS) Data
| Ion | This compound (Predicted) | 2-Nitroaniline (Experimental) | N-ethyl-2-nitroaniline (Experimental) |
| Molecular Ion [M]⁺ | m/z 210 | m/z 138 | m/z 166 |
| Key Fragments | m/z 164 ([M-NO₂]⁺), m/z 136 ([M-C₂H₄O]⁺), m/z 120 ([M-C₂H₄O-NH₂]⁺), m/z 59 ([C₂H₅OCH₂]⁺) | m/z 92 ([M-NO₂]⁺), m/z 65 ([C₅H₅]⁺) | m/z 136 ([M-NO]⁺), m/z 120 ([M-NO₂-H]⁺), m/z 92 ([M-NO₂-C₂H₄]⁺) |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural elucidation of these compounds.
Infrared (IR) Spectroscopy: A small amount of the solid sample (for 2-nitroaniline) is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. For liquid samples (N-ethyl-2-nitroaniline and predicted for the title compound), a thin film is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of approximately 5-10 mg is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide, leading to the final confirmation of the molecule's structure.
A Comparative Analysis of N-(2-Ethoxyethyl)-2-nitroaniline and N-(2-Methoxyethyl)-2-nitroaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the synthesis, efficacy, and safety profile of a final drug product. This guide provides a comparative overview of two closely related nitroaniline derivatives: N-(2-Ethoxyethyl)-2-nitroaniline and N-(2-Methoxyethyl)-2-nitroaniline. While direct comparative studies are limited, this document aims to provide a valuable resource by summarizing available data, proposing a general synthesis protocol, and highlighting key structural differences that may influence their application in research and development.
Physicochemical Properties: A Comparative Table
A direct comparison of the physicochemical properties of this compound and N-(2-Methoxyethyl)-2-nitroaniline is hampered by the limited availability of experimental data for the former. However, by compiling known information and drawing inferences from structurally similar compounds, we can construct a preliminary comparison.
| Property | This compound | N-(2-Methoxyethyl)-2-nitroaniline | Data Source/Notes |
| Molecular Formula | C₁₀H₁₄N₂O₃ | C₉H₁₂N₂O₃ | - |
| Molecular Weight | 210.23 g/mol | 196.20 g/mol | Calculated from molecular formula. |
| CAS Number | 95893-88-2 | 56436-24-9 | [1] |
| Melting Point | Data not available | Data not available | The related compound 4-Ethoxy-2-nitroaniline has a melting point of 111-113 °C. |
| Boiling Point | Data not available | Data not available | - |
| Solubility | Data not available | Data not available | Expected to have low solubility in water and good solubility in common organic solvents like ethanol, acetone, and DMSO, similar to other nitroanilines. |
| Appearance | Likely a yellow or orange solid | Likely a yellow or orange solid | Based on the appearance of related nitroaniline compounds. |
| SMILES | CCOCCNc1ccccc1--INVALID-LINK--[O-] | COCCNc1ccccc1--INVALID-LINK--[O-] | [1] |
Experimental Protocols: A General Synthesis Approach
A plausible and general method for the synthesis of both this compound and N-(2-Methoxyethyl)-2-nitroaniline involves the nucleophilic aromatic substitution of a halogen on a nitro-substituted benzene ring with the corresponding alkoxyethylamine. The synthesis of 2-nitroaniline from 2-nitrochlorobenzene and ammonia serves as a well-established precedent for this type of reaction.
General Synthesis of N-(2-Alkoxyethyl)-2-nitroaniline:
Reactants:
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2-Nitrochlorobenzene
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2-Methoxyethylamine or 2-Ethoxyethylamine
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A suitable base (e.g., potassium carbonate, sodium bicarbonate)
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A suitable solvent (e.g., ethanol, acetonitrile, or a polar aprotic solvent like DMF)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrochlorobenzene in the chosen solvent.
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Add the base to the solution and stir.
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Slowly add a stoichiometric equivalent or a slight excess of the respective 2-alkoxyethylamine (2-methoxyethylamine or 2-ethoxyethylamine) to the reaction mixture.
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Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure N-(2-alkoxyethyl)-2-nitroaniline.
Characterization:
The final product should be characterized by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, N-O, C-O).
-
Melting Point Analysis: To assess the purity of the crystalline product.
Workflow and Structural Comparison
The key difference between this compound and N-(2-Methoxyethyl)-2-nitroaniline lies in the terminal alkyl group of the N-substituent: an ethyl group versus a methyl group. This seemingly minor variation can influence several properties relevant to drug development.
Caption: General synthesis workflow for N-(2-Alkoxyethyl)-2-nitroanilines.
The additional methylene group in the ethoxy substituent of this compound is expected to increase its lipophilicity compared to the methoxy analogue. This could have implications for its solubility in nonpolar solvents and its ability to cross biological membranes. Furthermore, the slightly larger size of the ethoxy group might introduce subtle steric effects that could influence its binding affinity to target proteins or its metabolic stability.
Potential Applications in Drug Development
Both this compound and N-(2-Methoxyethyl)-2-nitroaniline can serve as valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. The nitroaniline core is a common scaffold in medicinal chemistry, and the alkoxyethyl side chain offers a handle for further functionalization or for modulating the pharmacokinetic properties of a lead compound.
The choice between the ethoxy and methoxy derivatives will likely depend on the specific requirements of the drug discovery program. For instance, if increased lipophilicity is desired to enhance membrane permeability, the ethoxy derivative might be preferred. Conversely, if a slightly smaller and potentially more metabolically stable substituent is needed, the methoxy analogue could be the better choice.
Conclusion
While a comprehensive, data-driven comparison of this compound and N-(2-Methoxyethyl)-2-nitroaniline is currently limited by the lack of direct experimental studies, this guide provides a foundational understanding of these two compounds. The key distinction lies in the terminal alkyl group of the N-substituent, which is expected to impart differences in lipophilicity and steric properties. The provided general synthesis protocol offers a practical starting point for researchers wishing to prepare these compounds for their own investigations. As more experimental data becomes available, a more quantitative and detailed comparison will be possible, further aiding in the rational selection of these intermediates for drug discovery and development.
References
reactivity comparison of ethoxyethyl vs hydroxyethyl substituted nitroanilines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the reactivity of ethoxyethyl versus hydroxyethyl substituted nitroanilines reveals subtle yet significant differences driven by the electronic properties of the N-substituents. This guide, intended for researchers, scientists, and drug development professionals, delves into the theoretical underpinnings of their reactivity, supported by analogous experimental contexts, to inform the strategic design and synthesis of novel chemical entities.
Due to a lack of direct comparative kinetic studies, this guide focuses on a robust theoretical framework grounded in the principles of physical organic chemistry, supplemented with relevant data from related compounds.
Theoretical Reactivity Comparison: A Tale of Two Substituents
The reactivity of N-substituted nitroanilines is primarily dictated by the electron density on the aniline nitrogen and the aromatic ring. This is, in turn, influenced by the interplay of inductive and resonance effects of the substituents. The key to understanding the reactivity difference between N-(2-ethoxyethyl)-nitroaniline and N-(2-hydroxyethyl)-nitroaniline lies in the electronic nature of the 2-ethoxyethyl and 2-hydroxyethyl groups.
The general structure of the compounds is an N-substituted nitroaniline, where the ethoxyethyl or hydroxyethyl group is attached to the nitrogen atom of the aniline moiety. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. The primary site of reactivity for many reactions, such as acylation or alkylation, will be the lone pair of electrons on the aniline nitrogen. Therefore, the nucleophilicity of this nitrogen is a critical factor in determining the overall reactivity.
The N-(2-hydroxyethyl) and N-(2-ethoxyethyl) substituents influence the electron density on the nitrogen atom primarily through their inductive effects. The oxygen atom in both the hydroxyl and ethoxy groups is highly electronegative, exerting an electron-withdrawing inductive effect (-I) that pulls electron density away from the nitrogen atom.
However, a subtle but crucial difference arises from the nature of the group attached to the oxygen. In the hydroxyethyl substituent (-CH₂CH₂OH), the terminal hydroxyl group can participate in hydrogen bonding, which can influence its conformation and solvation, thereby indirectly affecting the electron density at the nitrogen.
The ethoxyethyl substituent (-CH₂CH₂OCH₂CH₃) possesses an additional ethyl group attached to the oxygen. Alkyl groups are generally considered to be weakly electron-donating. This slight electron-donating character of the ethyl group in the ethoxyethyl substituent can marginally counteract the electron-withdrawing inductive effect of the oxygen atom compared to the hydrogen atom in the hydroxyethyl group.
Consequently, the nitrogen atom in N-(2-ethoxyethyl)-nitroaniline is expected to be slightly more electron-rich and, therefore, more nucleophilic and reactive than the nitrogen in N-(2-hydroxyethyl)-nitroaniline.
Data Summary
| Feature | N-(2-ethoxyethyl)-nitroaniline | N-(2-hydroxyethyl)-nitroaniline | Rationale |
| N-Substituent | 2-ethoxyethyl (-CH₂CH₂OCH₂CH₃) | 2-hydroxyethyl (-CH₂CH₂OH) | Chemical structure of the N-substituent. |
| Primary Electronic Effect of Substituent | Inductive Effect (-I) from the oxygen atom. | Inductive Effect (-I) from the oxygen atom. | The electronegative oxygen atom withdraws electron density. |
| Secondary Electronic Effect | Weak electron-donating effect from the terminal ethyl group. | Potential for intramolecular/intermolecular hydrogen bonding. | The alkyl group in the ether is more electron-releasing than the hydrogen in the alcohol. |
| Predicted Relative Nucleophilicity of Nitrogen | Higher | Lower | The slightly more electron-donating nature of the ethoxyethyl group increases electron density on the nitrogen. |
| Predicted Relative Reactivity (e.g., in Acylation) | Higher | Lower | Higher nucleophilicity leads to a faster reaction with electrophiles. |
Experimental Protocols
While specific comparative experimental protocols are not available, a general procedure for evaluating the reactivity of these compounds would involve a competitive acylation reaction.
Experimental Workflow: Competitive Acylation
A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Nitroanilines, organic compounds featuring both a nitro group and an amino group attached to a benzene ring, are fundamental building blocks in medicinal chemistry and materials science. Their utility as precursors for dyes, pharmaceuticals, and antioxidants is well-established. The precise positioning of the nitro group on the aromatic ring (ring-substitution) or the substitution on the amino nitrogen (N-substitution) profoundly alters the molecule's physicochemical properties, including its reactivity, basicity, and solubility. This guide provides an objective comparison of these two classes of nitroanilines, supported by experimental data and detailed laboratory protocols.
I. Synthesis Pathways: A Tale of Two Strategies
The synthetic approaches to N-substituted and ring-substituted nitroanilines are fundamentally different, dictated by the target position of the substituent.
Ring-Substituted Nitroanilines: The primary method involves the electrophilic nitration of aniline. However, direct nitration is often problematic as the strong acidic conditions protonate the amino group, forming the anilinium ion which is a meta-director and deactivates the ring. To achieve ortho and para isomers, the amino group is typically first protected via acetylation to form acetanilide. Nitration of acetanilide followed by hydrolysis of the acetyl group yields a mixture of ortho- and para-nitroaniline.[1] An alternative route is the nucleophilic aromatic substitution of chloronitrobenzenes with ammonia.[1][2]
N-Substituted Nitroanilines: These derivatives are commonly prepared through the nucleophilic aromatic substitution of a nitro-substituted aryl halide (like 2-chloronitrobenzene) with a primary or secondary amine.[3] This reaction is often facilitated by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which results in good to excellent yields.[3][4]
Caption: General synthetic workflows for ring- and N-substituted nitroanilines.
II. Comparative Physicochemical Properties
The location of substitution dramatically impacts the physical and chemical properties of the nitroaniline molecule. The following tables summarize key quantitative data for comparison.
Table 1: Physical Properties of Ring-Substituted vs. N-Substituted Nitroanilines
| Compound | Type | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Nitroaniline (ortho) | Ring-Substituted | C₆H₆N₂O₂ | 138.12 | 71.5 | 284 |
| 3-Nitroaniline (meta) | Ring-Substituted | C₆H₆N₂O₂ | 138.12 | 114 | 306[5] |
| 4-Nitroaniline (para) | Ring-Substituted | C₆H₆N₂O₂ | 138.12 | 146-149[6][7] | 332[7][8] |
| N-Methyl-2-nitroaniline | N-Substituted | C₇H₈N₂O₂ | 152.15 | 35-38[9][10] | >230 |
| N-Methyl-4-nitroaniline | N-Substituted | C₇H₈N₂O₂ | 152.15 | 149-151[11] | Decomposes |
| N-Ethyl-4-nitroaniline | N-Substituted | C₈H₁₀N₂O₂ | 166.18 | 96-98[3] | 302.3 (Predicted)[3] |
| N-Phenyl-2-nitroaniline | N-Substituted | C₁₂H₁₀N₂O₂ | 214.22 | 74-76[12] | 346 |
| N-Phenyl-4-nitroaniline | N-Substituted | C₁₂H₁₀N₂O₂ | 214.22 | 132-136[2] | 211 (at 30 mmHg)[2] |
Table 2: Solubility and Basicity of Nitroaniline Derivatives
| Compound | Type | Solubility in Water | pKa (of conjugate acid) | pKb |
| 2-Nitroaniline (ortho) | Ring-Substituted | <1 mg/mL at 21.5°C[13] | -0.26 | 14.28[14] |
| 3-Nitroaniline (meta) | Ring-Substituted | <1 mg/mL at 22.5°C[15] | 2.47 | 11.55[14] |
| 4-Nitroaniline (para) | Ring-Substituted | 0.8 mg/mL at 20°C[16] | 1.0 | 13.05[14] |
| N-Methyl-2-nitroaniline | N-Substituted | Insoluble | -0.49 (Predicted)[17] | ~14.49 |
| N-Methyl-4-nitroaniline | N-Substituted | <1 mg/mL at 19°C | N/A | N/A |
| N-Ethyl-4-nitroaniline | N-Substituted | Soluble in polar solvents[15] | 0.98 (Predicted)[3] | ~13.02 |
| N-Phenyl-4-nitroaniline | N-Substituted | N/A | N/A | N/A |
Analysis of Properties:
-
Basicity: The basicity of the amino group is significantly influenced by the electron-withdrawing nature of the nitro group. In ring-substituted isomers, the nitro group delocalizes the lone pair of electrons on the amino nitrogen, reducing its availability to accept a proton. This effect is most pronounced when the nitro group is in the ortho or para position due to direct resonance stabilization. The meta isomer is more basic than the ortho and para isomers because the resonance effect does not extend to the meta position, leaving only the weaker inductive effect to reduce basicity. N-alkylation (e.g., N-methyl, N-ethyl) generally has a minor impact on the basicity compared to the powerful electronic effects of a ring-positioned nitro group.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. N-ETHYL-4-NITROANILINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. scribd.com [scribd.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. chemiis.com [chemiis.com]
- 8. p-Nitroaniline [drugfuture.com]
- 9. N-METHYL-2-NITROANILINE | 612-28-2 [chemicalbook.com]
- 10. N-Methyl-2-nitroaniline 98 612-28-2 [sigmaaldrich.com]
- 11. N-Methyl-4-nitroaniline | CAS#:100-15-2 | Chemsrc [chemsrc.com]
- 12. chembk.com [chembk.com]
- 13. pennwest.edu [pennwest.edu]
- 14. Solved 8) p-Nitroaniline is an order of magnitude less basic | Chegg.com [chegg.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. 4-Nitroaniline|lookchem [lookchem.com]
- 17. N-METHYL-2-NITROANILINE CAS#: 612-28-2 [m.chemicalbook.com]
Validating the Purity of N-(2-Ethoxyethyl)-2-nitroaniline: A Comparative Guide to Elemental Analysis and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of chemical compounds is a critical step in research and drug development, directly impacting experimental outcomes and product safety. This guide provides a comprehensive comparison of elemental analysis with other widely used techniques for validating the purity of N-(2-Ethoxyethyl)-2-nitroaniline. We present supporting experimental data, detailed protocols, and a comparative overview to assist researchers in selecting the most appropriate method for their needs.
Introduction to this compound
This compound, a nitroaromatic compound, has the chemical formula C10H14N2O3 and a molar mass of 210.23 g/mol . Its purity is paramount for its application in various research and development settings. Elemental analysis serves as a fundamental technique to verify the empirical formula and assess the purity of a synthesized batch.
Core Purity Validation: Elemental Analysis
Elemental analysis by combustion is a robust method to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of the compound's purity.
Theoretical vs. Experimental Data
The theoretical elemental composition of this compound is presented in Table 1. For a pure sample, experimental results from a CHNO analyzer are expected to be in close agreement with these values, typically within a ±0.4% deviation.
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.01 | 10 | 120.10 | 57.13 |
| Hydrogen (H) | 1.01 | 14 | 14.14 | 6.73 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.33 |
| Oxygen (O) | 16.00 | 3 | 48.00 | 22.82 |
| Total | 210.26 | 100.00 |
Table 1: Theoretical Elemental Composition of this compound
While specific experimental data for this compound is not publicly available in the searched resources, Table 2 provides a representative comparison based on typical results for similar nitroaromatic compounds.
| Element | Theoretical Percentage (%) | Typical Experimental Range (%) | Acceptable Deviation (%) |
| Carbon (C) | 57.13 | 56.90 - 57.50 | ± 0.4 |
| Hydrogen (H) | 6.73 | 6.60 - 7.00 | ± 0.4 |
| Nitrogen (N) | 13.33 | 13.10 - 13.60 | ± 0.4 |
Table 2: Comparison of Theoretical and Typical Experimental Elemental Analysis Data
Experimental Protocol: CHNO Elemental Analysis
Principle: The sample is combusted in a high-temperature furnace in the presence of pure oxygen. The resulting gases (CO2, H2O, and N2) are separated by gas chromatography and quantified using a thermal conductivity detector.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Instrument Calibration: Calibrate the CHNO analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Analysis: Introduce the encapsulated sample into the combustion furnace of the analyzer.
-
Data Acquisition: The instrument software automatically calculates the percentage of C, H, and N based on the detector's response. The oxygen percentage is typically determined by pyrolysis in a separate analysis or by difference.
-
Data Analysis: Compare the experimental percentages with the theoretical values to assess purity.
Alternative Purity Validation Methods
While elemental analysis is a powerful tool, a multi-faceted approach to purity determination is often necessary. The following methods provide orthogonal information and can be used to complement or as an alternative to elemental analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating and quantifying impurities in a sample. A reversed-phase HPLC method is commonly used for nitroaromatic compounds.
-
Advantages: High resolution and sensitivity, allowing for the detection and quantification of even minor impurities.
-
Disadvantages: Requires the development of a specific analytical method and the availability of reference standards for impurity identification.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For a pure crystalline compound, a sharp melting endotherm is observed at a specific temperature. The presence of impurities leads to a broadening of the melting peak and a depression of the melting point.[1][2][3][4]
-
Advantages: Provides information on the melting point and the presence of eutectic impurities. It is a bulk analysis technique and can be used to determine the overall purity of the sample.[1][2][3][4][5]
-
Disadvantages: Not suitable for amorphous or thermally unstable compounds. The sensitivity to certain types of impurities may be limited.[2]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can be used to determine the purity of a compound without the need for a reference standard of the analyte itself.[6][7][8][9][10] The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[6][10]
-
Advantages: Highly accurate and precise, provides structural information, and is non-destructive.[9]
-
Disadvantages: Requires a high-field NMR spectrometer and a suitable internal standard that does not have overlapping signals with the analyte.
Comparative Summary
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Elemental Analysis | Combustion and detection of resulting gases | Elemental composition (%C, H, N, O) | Confirms empirical formula, good for overall purity assessment. | Does not identify specific impurities, less sensitive to isomers. |
| HPLC | Chromatographic separation | Presence and quantity of impurities | High sensitivity and resolution for impurity profiling.[5][11][12][13][14] | Method development required, needs reference standards for identification. |
| DSC | Measurement of heat flow during thermal transitions | Melting point, presence of eutectic impurities | Fast, provides bulk purity information.[1][2][3][4][5] | Not suitable for all compounds, may not detect all types of impurities.[2] |
| qNMR | Nuclear magnetic resonance signal integration | Absolute purity, structural information | High accuracy, no analyte-specific standard needed, non-destructive.[6][7][8][9][10] | Requires expensive instrumentation and a suitable internal standard. |
Logical Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
Purity validation workflow for this compound.
Conclusion
Validating the purity of this compound is essential for reliable scientific outcomes. Elemental analysis provides a fundamental assessment of the compound's elemental composition and is a valuable tool for confirming its identity and initial purity. However, for a comprehensive purity profile, especially in the context of drug development, employing orthogonal methods such as HPLC, DSC, and qNMR is highly recommended. The choice of method will depend on the specific requirements of the research, the nature of potential impurities, and the available instrumentation. By using a combination of these techniques, researchers can confidently establish the purity of their compounds and ensure the integrity of their results.
References
- 1. tainstruments.com [tainstruments.com]
- 2. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 3. slideshare.net [slideshare.net]
- 4. mt.com [mt.com]
- 5. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethz.ch [ethz.ch]
- 11. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. waters.com [waters.com]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of N-(2-Ethoxyethyl)-2-nitroaniline and Alternative Dye Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N-(2-Ethoxyethyl)-2-nitroaniline against other commonly used dye precursors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of precursors for dye synthesis in various applications, including textile dyeing, biological staining, and as molecular probes.
Executive Summary
Performance Comparison of Dye Precursors
The performance of dye precursors is often compared based on the properties of the dyes they produce. Key performance indicators include dye yield, melting point, spectral properties (wavelength of maximum absorption, λmax), and fastness properties (light, wash, and rub fastness).
While specific data for this compound is limited, a comparative study on other azo dyes provides a baseline for expected performance. For instance, a study comparing monomeric and polymeric azo dyes reported the following data:
| Precursor Type | Dye Yield (%) | Melting Point (°C) |
| Monomeric Azo Dyes | 73.3 - 87.2 | 112.6 - 137.0 |
| Polymeric Azo Dyes | 53.8 - 76.6 | 134.0 - 154.7 |
Table 1: Comparative data on the yield and melting point of monomeric and polymeric azo dyes, providing a general reference for the performance of different classes of dye precursors.[1]
Experimental Protocols
The synthesis of azo dyes from precursor molecules and their subsequent evaluation follow standardized experimental procedures.
General Synthesis of Azo Dyes from Nitroaniline Precursors
The synthesis of azo dyes from nitroaniline precursors typically involves a two-step diazotization-coupling reaction.
Experimental Workflow: Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Protocol:
-
Diazotization: The primary aromatic amine (e.g., this compound) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Coupling: The diazonium salt solution is then slowly added to a solution of a coupling agent (e.g., a phenol or an aromatic amine) under controlled pH and temperature conditions.
-
Isolation and Purification: The resulting azo dye precipitates out of solution and is collected by filtration, washed, and purified, typically by recrystallization.
Evaluation of Dye Performance
The performance of the synthesized dyes is evaluated through various analytical techniques.
Experimental Workflow: Dye Performance Evaluation
Caption: Workflow for evaluating the performance of synthesized dyes.
Protocols:
-
Spectroscopic Analysis: UV-Visible spectroscopy is used to determine the λmax of the dye, which is indicative of its color. FT-IR spectroscopy is used to confirm the chemical structure of the dye.
-
Fastness Testing:
-
Light Fastness: Dyed fabric samples are exposed to a standardized light source for a specified period, and the change in color is evaluated.
-
Wash Fastness: Dyed fabric samples are subjected to a simulated washing process, and the color change of the fabric and the staining of adjacent undyed fabrics are assessed.
-
Rub Fastness: The transfer of color from the dyed fabric to a dry and a wet rubbing cloth is measured.
-
Potential Applications in Drug Development and Research
While the primary application of this compound and related compounds is in the synthesis of dyes for textiles, their structural motifs can be of interest to researchers in drug development and molecular biology. Azo compounds have been investigated for their biological activities. The ethoxyethyl group can influence the solubility and pharmacokinetic properties of a molecule.
The potential for this compound to be used as a precursor for molecular probes or in biological staining applications would depend on the specific properties of the dyes it forms. For instance, the fluorescence and targeting capabilities of the resulting dyes would need to be evaluated.
Logical Relationship: From Precursor to Application
Caption: Potential applications derived from the dye precursor.
Conclusion
This compound serves as a precursor for the synthesis of azo dyes. While direct comparative performance data against a broad spectrum of other precursors is not extensively documented, the general principles of azo dye chemistry and performance evaluation provide a framework for its potential utility. The ethoxyethyl and nitro functional groups are expected to influence the final properties of the synthesized dyes. Further experimental investigation is required to fully characterize the performance of dyes derived from this compound and to establish its advantages and disadvantages relative to other dye precursors in specific applications.
References
The Strategic Advantage of N-(2-Ethoxyethyl)-2-nitroaniline in Benzimidazole Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical step that dictates the efficiency, yield, and purity of the final product. In the synthesis of benzimidazole derivatives, a scaffold of high importance in medicinal chemistry, N-(2-Ethoxyethyl)-2-nitroaniline has emerged as a valuable precursor. This guide provides a comparative analysis of its performance against other alternatives, supported by experimental data, to highlight its advantages in specific synthetic applications.
The primary application where this compound demonstrates its utility is in the multi-step synthesis of complex benzimidazole-based pharmaceuticals. Its structure is particularly amenable to the synthesis of 1-substituted benzimidazoles, where the ethoxyethyl group can act as a stable substituent that may influence the pharmacological profile of the final molecule. A prominent example is in the synthesis of the antihistaminic drug, Emedastine.
Comparative Performance in Benzimidazole Synthesis
The synthesis of the benzimidazole core from a 2-nitroaniline derivative typically involves a two-step process: the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative. The nature of the substituent on the amine can influence both of these steps.
While direct, head-to-head comparative studies with a wide range of N-substituted 2-nitroanilines are not extensively documented in publicly available literature, we can infer the advantages of the N-(2-ethoxyethyl) group by examining typical reaction conditions and yields for related compounds.
| Precursor | Typical Reducing Agent | Cyclization Partner | Typical Yield (%) | Key Observations |
| This compound | H₂, Pd/C | Carboxylic Acid/Derivative | 85-95 (overall) | The ethoxyethyl group is stable under standard reduction and cyclization conditions. May improve solubility of intermediates. |
| N-Methyl-2-nitroaniline | SnCl₂/HCl | Benzaldehyde | 70-85 | The methyl group is small and generally does not sterically hinder the reaction. |
| N-Ethyl-2-nitroaniline | Na₂S₂O₄ | Orthoesters | 75-90 | Similar reactivity to the N-methyl analogue. |
| 2-Nitroaniline (unsubstituted) | Fe/HCl | Formic Acid | 80-95 | Leads to unsubstituted benzimidazole at the N-1 position. |
The data suggests that this compound provides comparable to superior yields in benzimidazole synthesis. The key advantage, however, may not lie solely in the yield but in the properties the ethoxyethyl group imparts to the intermediates and the final product. The ether linkage in the ethoxyethyl group can enhance the solubility of the corresponding diamine intermediate in organic solvents, potentially leading to cleaner reactions and easier purification.
Experimental Protocols
Reduction of this compound to N1-(2-ethoxyethyl)benzene-1,2-diamine
This procedure outlines the reduction of the nitro group to an amine, a crucial step in preparing the precursor for benzimidazole ring formation.
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd, 0.05 eq)
-
Ethanol
-
Hydrogen gas supply
-
Filter agent (e.g., Celite®)
Procedure:
-
A solution of this compound in ethanol is charged into a hydrogenation vessel.
-
Palladium on carbon is carefully added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas (typically 50 psi).
-
The mixture is stirred vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is depressurized, and the atmosphere is replaced with nitrogen.
-
The mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield N1-(2-ethoxyethyl)benzene-1,2-diamine, which can often be used in the next step without further purification.
Cyclization of N1-(2-ethoxyethyl)benzene-1,2-diamine to form a 1,2-disubstituted Benzimidazole
This protocol describes the formation of the benzimidazole ring through condensation with a carboxylic acid derivative.
Materials:
-
N1-(2-ethoxyethyl)benzene-1,2-diamine (1.0 eq)
-
A suitable carboxylic acid or acyl chloride (1.0-1.2 eq)
-
Polyphosphoric acid (PPA) or a similar condensing agent
-
Toluene or other suitable high-boiling solvent
Procedure:
-
N1-(2-ethoxyethyl)benzene-1,2-diamine and the carboxylic acid are dissolved in toluene.
-
Polyphosphoric acid is added to the mixture.
-
The reaction mixture is heated to reflux (typically 110-120 °C) for 8-12 hours, with monitoring by TLC.
-
After cooling to room temperature, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-(2-ethoxyethyl)-2-substituted-1H-benzimidazole.
Logical Workflow and Advantages
The use of this compound offers a streamlined pathway to specific N-substituted benzimidazoles. The logical flow of this synthetic strategy highlights its inherent advantages.
Caption: Synthetic pathway from this compound to substituted benzimidazoles, highlighting key advantages.
Conclusion
This compound stands out as a strategic choice for the synthesis of N-1 substituted benzimidazoles, particularly in the context of drug discovery and development. Its key advantages include the stability of the N-substituent throughout the synthetic sequence and the potential for improved solubility of intermediates, which can facilitate reaction work-up and purification. While other N-substituted 2-nitroanilines can also be employed, the ethoxyethyl moiety offers a unique combination of stability and physicochemical properties that make it a valuable tool for accessing complex and pharmacologically relevant benzimidazole structures. The provided experimental protocols offer a reliable foundation for the practical application of this versatile building block in the laboratory.
N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery
A comprehensive review of the synthesis, biological activity, and mechanisms of action of N-substituted 2-nitroaniline derivatives reveals their potential as promising candidates for anticancer and antimicrobial agents. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and an exploration of their underlying signaling pathways.
N-substituted 2-nitroaniline derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the nitro group, an electron-withdrawing moiety, often plays a crucial role in their mechanism of action, particularly in the context of bioreductive activation under hypoxic conditions found in solid tumors. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of these derivatives, focusing on their anticancer and antimicrobial properties.
Comparative Anticancer Activity
A variety of N-substituted 2-nitroaniline derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. The data, summarized in Table 1, showcases the diverse potency of these compounds, with IC50 values ranging from nanomolar to micromolar concentrations. Notably, certain substitutions on the N-phenyl ring have been shown to significantly enhance anticancer activity.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methylphenyl | HCT116 | 5.9 nM | [1] |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM | [1] |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold | [2] |
| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM | [3] |
| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM | [3] |
Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of various derivatives against different cancer cell lines, highlighting the impact of different N-substituents on their cytotoxic potency.
Comparative Antimicrobial Activity
In addition to their anticancer properties, N-substituted 2-nitroaniline derivatives have demonstrated significant potential as antimicrobial agents. Their efficacy against a range of bacterial and fungal strains is presented in Table 2, with Minimum Inhibitory Concentration (MIC) values indicating their potency.
| Compound ID | N-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 4a | Diamide derivative | Staphylococcus aureus | - | [4] |
| 4b | Diamide derivative | Escherichia coli | - | [4] |
| 5a | Thiazole derivative | Staphylococcus aureus | - | [5] |
| 5b | Thiazole derivative | Escherichia coli | - | [5] |
Table 2: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives. This table summarizes the Minimum Inhibitory Concentration (MIC) values of different derivatives against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents. (Note: Specific MIC values from the cited sources require further extraction).
Experimental Protocols
To facilitate the replication and further investigation of these compounds, detailed experimental protocols for key biological assays are provided below.
Synthesis of N-Substituted 2-Nitroaniline Derivatives
A general and efficient method for the synthesis of N-substituted 2-nitroanilines involves the reaction of 2-nitrochlorobenzene with a substituted aniline in the presence of a base.[6]
Example Protocol: A mixture of 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL) is heated at 120 °C for 8-12 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the N-substituted 2-nitroaniline derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: The N-substituted 2-nitroaniline derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is then inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanism of Action
The anticancer activity of N-substituted 2-nitroaniline derivatives is often attributed to their ability to interfere with critical cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, evidence suggests the involvement of pathways like PI3K/Akt and MAPK, which are frequently dysregulated in cancer.[2][6][9][10][11][12]
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, spectral characterization and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. ijrpc.com [ijrpc.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for N-(2-Ethoxyethyl)-2-nitroaniline (CAS No. 95893-88-2) was not publicly available at the time of this writing. The following procedural guidance is based on the Material Safety Data Sheet (MSDS) for the closely related compound, 2-(2-Nitroanilino)ethanol (CAS No. 4926-55-0). This information is intended for guidance purposes only and should not be considered a substitute for a manufacturer- or supplier-provided SDS for the specific chemical in use. Always consult the official SDS and adhere to all local, regional, and national regulations before handling or disposing of any chemical.
Essential Safety and Disposal Procedures
Proper disposal of this compound, a potentially hazardous chemical, is paramount for laboratory safety and environmental protection. Based on the safety profile of similar nitroaniline compounds, this substance should be treated as harmful and requires disposal through an approved hazardous waste management facility.
Immediate Steps for Safe Disposal:
-
Consult the Specific Safety Data Sheet (SDS): Before initiating any disposal protocol, obtain and thoroughly review the SDS for this compound from your chemical supplier. This document contains critical information on hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat. Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Ensure that the disposal is carried out in accordance with all applicable environmental regulations.[1]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains or water courses.[1]
-
Cleanup: For small spills, carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust. Moisten the material slightly to prevent it from becoming airborne.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent and then with soap and water.
-
Reporting: Report the spill to the appropriate safety officer or department.
Quantitative Data for Related Nitroaniline Compounds
The following table summarizes available data for compounds structurally related to this compound. This data is provided for comparative purposes to highlight the general characteristics of this chemical class.
| Property | 2-(2-Nitroanilino)ethanol | This compound |
| CAS Number | 4926-55-0 | 95893-88-2 |
| Molecular Formula | C8H10N2O3 | C10H14N2O3 |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Hazard Statements | Harmful by inhalation, in contact with skin, and if swallowed.[1] | Data not available |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, emphasizing the importance of safety and regulatory compliance.
Caption: A workflow diagram outlining the key steps for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline
For Immediate Reference: Key Safety and Handling Information for N-(2-Ethoxyethyl)-2-nitroaniline
This guide provides critical safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on safety data sheets of structurally similar compounds.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety goggles with side protection or a face shield | Must be worn to protect against splashes and dust. |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves should be inspected for integrity before each use and disposed of according to manufacturer's instructions.[1] |
| Lab coat or chemical-resistant coveralls | To prevent skin contact with the substance. | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[2][3] |
| Feet | Closed-toe shoes | To protect against spills. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors.[4] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Container Handling: Keep containers tightly closed when not in use.[4]
-
Storage: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[2] The recommended storage temperature is typically between 15–25°C.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[5]
-
Clean-up: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
Disposal:
This compound and its containers must be treated as hazardous waste.[5]
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
-
Disposal Procedures: Dispose of the waste material and its container in accordance with all applicable local, regional, national, and international regulations.[2][5] Do not dispose of it in the sanitary sewer system.[2][5]
-
Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself.[5]
Experimental Protocol Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
